N-(4-methoxybenzyl)cyclohexanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]cyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-16-14-9-7-12(8-10-14)11-15-13-5-3-2-4-6-13/h7-10,13,15H,2-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBULMJLIEXHYQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00298142 | |
| Record name | N-(4-methoxybenzyl)cyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00298142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63674-11-3 | |
| Record name | NSC121076 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121076 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-methoxybenzyl)cyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00298142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-(4-methoxybenzyl)cyclohexanamine
Introduction: Strategic Importance of N-Substituted Cyclohexanamines
N-substituted cyclohexanamine scaffolds are pivotal structural motifs in medicinal chemistry and drug development. Their presence in a wide array of pharmacologically active compounds underscores their significance as versatile building blocks. The title compound, N-(4-methoxybenzyl)cyclohexanamine, combines the lipophilic cyclohexyl ring with the electronically distinct 4-methoxybenzyl group, offering a unique combination of properties for probing biological systems and serving as a key intermediate in the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of a robust and widely applicable method for the synthesis of this compound: the reductive amination of cyclohexanone with 4-methoxybenzylamine. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and discuss the characterization of the final product, ensuring a thorough understanding for researchers, scientists, and drug development professionals.
Core Synthetic Strategy: Reductive Amination
The most direct and efficient pathway to this compound is through the reductive amination of cyclohexanone with 4-methoxybenzylamine. This powerful transformation involves two key steps that can often be performed in a single reaction vessel ("one-pot"):
-
Imine/Enamine Formation: The initial step is the condensation of the primary amine, 4-methoxybenzylamine, with the carbonyl group of cyclohexanone to form a Schiff base (imine) or its tautomeric enamine. This reaction is typically reversible and often acid-catalyzed to facilitate the dehydration step.
-
Reduction: The intermediate imine/enamine is then reduced in situ to the desired secondary amine. The choice of reducing agent is critical to the success of the reaction, as it must selectively reduce the C=N double bond of the imine without reducing the starting ketone.
Two of the most reliable and commonly employed reducing agents for this purpose are sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN).
Mechanistic Insights and Reagent Selection
The efficacy of reductive amination hinges on the selective reduction of the iminium ion formed from the condensation of the amine and ketone.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent is a mild and highly selective reducing agent, making it an excellent choice for reductive aminations. Its reduced reactivity compared to other borohydrides, such as sodium borohydride (NaBH₄), allows it to be present in the reaction mixture from the beginning (a "one-pot" procedure). It shows a marked preference for reducing the protonated imine over the ketone, thus minimizing the formation of cyclohexanol as a byproduct. The reaction is typically carried out in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Sodium Cyanoborohydride (NaBH₃CN): Another widely used reagent, sodium cyanoborohydride, is also selective for the reduction of iminium ions under mildly acidic conditions. However, due to its higher toxicity and the potential to generate hydrogen cyanide gas under strongly acidic conditions, careful pH control is necessary. For this reason, sodium triacetoxyborohydride is often preferred from a safety and handling perspective.
The overall reaction mechanism can be visualized as follows:
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol: A Step-by-Step Guide
This protocol details a reliable method for the synthesis of this compound using sodium triacetoxyborohydride.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |
| Cyclohexanone | C₆H₁₀O | 98.14 |
| 4-Methoxybenzylamine | C₈H₁₁NO | 137.18[1] |
| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - |
| Sodium Sulfate, anhydrous | Na₂SO₄ | 142.04 |
Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add cyclohexanone (1.0 eq, e.g., 1.0 g, 10.2 mmol).
-
Addition of Reactants: Dissolve the cyclohexanone in anhydrous dichloromethane (40 mL). To this solution, add 4-methoxybenzylamine (1.05 eq, 1.47 g, 10.7 mmol).
-
Imine Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
-
Reduction: Carefully add sodium triacetoxyborohydride (1.2 eq, 2.59 g, 12.2 mmol) portion-wise to the stirred solution. The addition may be slightly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the disappearance of the starting materials.
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL). Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a pure product.
Caption: Experimental workflow for the synthesis of this compound.
Characterization of this compound
Thorough characterization of the synthesized product is essential to confirm its identity and purity. The following are the expected spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl, benzyl, and methoxy groups. The aromatic protons of the 4-methoxyphenyl group will appear as two doublets in the aromatic region (approximately δ 6.8-7.2 ppm). The benzylic protons will be a singlet around δ 3.7 ppm. The methoxy group will present as a sharp singlet at approximately δ 3.8 ppm. The protons of the cyclohexyl ring will appear as a series of multiplets in the upfield region (approximately δ 1.0-2.5 ppm). The N-H proton will likely be a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon environment. The aromatic carbons will be in the δ 110-160 ppm range, with the carbon bearing the methoxy group being the most downfield. The benzylic carbon will be around δ 50-55 ppm. The methoxy carbon will be at approximately δ 55 ppm. The carbons of the cyclohexyl ring will appear in the δ 25-50 ppm range.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands. A broad peak in the region of 3300-3500 cm⁻¹ corresponds to the N-H stretch of the secondary amine. C-H stretching vibrations for the aromatic and aliphatic portions will be observed around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively. The C=C stretching of the aromatic ring will appear around 1500-1600 cm⁻¹. A strong C-O stretching band for the methoxy group is expected around 1250 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the product. For this compound (C₁₄H₂₁NO), the expected molecular weight is 219.32 g/mol . In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be observed at m/z 220.17.
Conclusion and Future Perspectives
This guide has outlined a reliable and efficient method for the synthesis of this compound via reductive amination. The use of sodium triacetoxyborohydride offers a safe and high-yielding approach, making it suitable for both small-scale research and larger-scale production. The detailed protocol and characterization data provided herein serve as a valuable resource for scientists engaged in organic synthesis and drug discovery. The versatility of the N-substituted cyclohexanamine scaffold ensures that this compound and its derivatives will continue to be of significant interest in the development of novel therapeutic agents.
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PubChem. 4-Methoxybenzylamine. National Center for Biotechnology Information. [Link]
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Organic Syntheses. Preparation of Secondary Amines from Primary Amines via 2-Nitrobenzenesulfonamides. [Link]
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MDPI. Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. [Link]
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An In-Depth Technical Guide to the Chemical Properties of N-(4-methoxybenzyl)cyclohexanamine
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectroscopic characterization of N-(4-methoxybenzyl)cyclohexanamine. Designed for researchers, chemists, and professionals in drug development, this document synthesizes theoretical data with practical, field-proven insights. The guide details the compound's physicochemical characteristics, offers a validated synthesis protocol via reductive amination, and presents a thorough analysis of its expected spectroscopic signatures (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). All technical claims are substantiated with citations to authoritative sources to ensure scientific integrity and trustworthiness.
Compound Identification and Core Structure
This compound is a secondary amine featuring a cyclohexyl group and a 4-methoxybenzyl group attached to a central nitrogen atom. This unique combination of a saturated carbocycle and a substituted aromatic ring makes it a valuable building block in organic synthesis and a point of interest for medicinal chemistry.
| Identifier | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | Benzenemethanamine, N-cyclohexyl-4-methoxy-; Cyclohexyl-(4-methoxy-benzyl)-amine | [1] |
| CAS Number | 5442-64-8 | [1] |
| Molecular Formula | C₁₄H₂₁NO | [1] |
| Molecular Weight | 219.32 g/mol | [1] |
| Canonical SMILES | COC1=CC=C(C=C1)CNC2CCCCC2 |
Physicochemical Properties
The physical properties of this compound are dictated by its molecular weight and the interplay between its polar amine/ether functionalities and nonpolar hydrocarbon structure.
| Property | Value | Reference |
| Density | 1.01 g/cm³ | [1] |
| Boiling Point | 331.9 °C at 760 mmHg | [1] |
| Flash Point | 138.3 °C | [1] |
| Refractive Index | 1.531 | [1] |
| Appearance | White to light yellow solid or viscous liquid | [2] |
Solubility Profile
The solubility of this compound is a direct consequence of its amphiphilic structure.
-
Water Solubility : The compound is expected to have very limited solubility in water.[2] The large, hydrophobic surface area of the cyclohexyl and benzyl groups dominates, making it unfavorable for high aqueous solubility.[2]
-
Organic Solvent Compatibility : It is predicted to be readily soluble in a range of common organic solvents.[2] The molecule's ability to engage in van der Waals interactions and the polarity of the amine and ether groups facilitate dissolution in solvents such as:
-
Chloroform
-
Dichloromethane
-
Ethyl acetate
-
Toluene
-
Methanol and Ethanol
-
Synthesis Methodology: Reductive Amination
Reductive amination is a highly efficient and widely used method for preparing secondary amines. The process involves the reaction of a primary amine with a ketone or aldehyde to form an imine intermediate, which is then reduced in situ to the target amine. This one-pot procedure is valued for its high yield and atom economy.
Experimental Protocol: Synthesis of this compound
This protocol describes the synthesis from 4-methoxybenzylamine and cyclohexanone.
Step 1: Imine Formation
-
To a round-bottom flask charged with a magnetic stir bar, add 4-methoxybenzylamine (1.0 eq) and dichloromethane (DCM) as the solvent.
-
Add cyclohexanone (1.05 eq) to the solution.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).
Step 2: In Situ Reduction
-
Slowly add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), to the reaction mixture in portions. This reagent is selective for imines in the presence of ketones, minimizing side reactions.
-
Continue stirring at room temperature for 12-24 hours until the reaction is complete, as indicated by TLC analysis.
Step 3: Work-up and Purification
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the residue using column chromatography on silica gel to obtain the pure this compound.
Caption: Reductive amination workflow for synthesizing the target compound.
Spectroscopic Analysis and Structural Elucidation
The definitive confirmation of the structure of this compound is achieved through a combination of spectroscopic techniques.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration Mode | Significance | Reference |
| ~3350 | N-H Stretch | A single, sharp band confirms the presence of a secondary amine. | [3] |
| 3100-3000 | C-H Stretch (Aromatic) | Indicates the C-H bonds on the benzene ring. | [4] |
| 2930, 2850 | C-H Stretch (Aliphatic) | Strong bands corresponding to the C-H bonds of the cyclohexyl ring. | [4] |
| ~1595, ~1490 | C=C Stretch (Aromatic) | Confirms the presence of the aromatic ring. | [4] |
| ~1260 | C-O Stretch (Aryl Ether) | A strong band indicative of the methoxy group attached to the aromatic ring. | [4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework.
¹H NMR Predicted Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |
| ~7.25 | Doublet | 2H | Aromatic protons ortho to the CH₂ group | [5] |
| ~6.88 | Doublet | 2H | Aromatic protons meta to the CH₂ group | [5] |
| ~3.80 | Singlet | 3H | Methoxy group protons (-OCH₃) | [5] |
| ~3.70 | Singlet | 2H | Benzylic protons (-CH₂-N) | [6] |
| ~2.50 | Multiplet | 1H | Cyclohexyl methine proton (-CH-N) | [7] |
| ~1.9-1.0 | Multiplets | 11H | Remaining cyclohexyl protons and N-H proton | [3][7] |
¹³C NMR Predicted Data:
| Chemical Shift (δ, ppm) | Assignment | Reference |
| ~159.0 | Aromatic C-O | [5] |
| ~131.5 | Aromatic C-CH₂ | [5] |
| ~129.0 | Aromatic CH (ortho to CH₂) | [5] |
| ~114.0 | Aromatic CH (meta to CH₂) | [5] |
| ~57.0 | Cyclohexyl C-N | [7] |
| ~55.3 | Methoxy C (-OCH₃) | [5] |
| ~50.0 | Benzylic C (-CH₂-N) | [7] |
| ~32.0, ~26.0, ~25.0 | Remaining Cyclohexyl Carbons | [7] |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.
-
Molecular Ion (M⁺) : The electron ionization (EI) mass spectrum will show a molecular ion peak at m/z = 219 , corresponding to the molecular formula C₁₄H₂₁NO.
-
Key Fragmentation : The most significant fragmentation is the benzylic cleavage, which is highly favorable. This results in a very stable 4-methoxybenzyl cation, producing a prominent base peak at m/z = 121 .[8] Other fragments may arise from the loss of the cyclohexyl group.
Safety, Handling, and Storage
As with all amine-containing compounds, proper safety protocols must be strictly followed.
-
Hazards : Causes skin and eye irritation.[9] May cause respiratory irritation if inhaled.[10]
-
Personal Protective Equipment (PPE) :
-
Wear chemical safety goggles or a face shield.
-
Handle with chemically resistant gloves (e.g., nitrile).
-
Use a lab coat to prevent skin contact.
-
-
Handling :
-
Storage :
Conclusion
This compound is a well-defined secondary amine with distinct chemical and spectroscopic properties. Its synthesis is readily achievable through standard organic chemistry methodologies like reductive amination. The structural characterization is straightforward, with IR, NMR, and mass spectrometry providing unambiguous confirmation of its identity. This guide provides the foundational knowledge required for researchers to confidently synthesize, handle, and utilize this compound in further scientific endeavors.
References
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Solubility of Things. N-(4-Methoxyphenyl)cyclohexanamine. Available at: [Link]
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Angene Chemical. (2024). Safety Data Sheet. Available at: [Link]
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ChemBK. (2024). Cyclohexanamine, 4-methoxy-, trans-. Available at: [Link]
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Mokhtari, J. et al. Supporting Information. Available at: [Link]
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PubChem. N-Ethyl-1-(4-methoxyphenyl)cyclohexanamine hydrochloride. Available at: [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031404). Available at: [Link]
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PubChem. 4-Methoxybenzylamine. Available at: [Link]
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Shao, Z. et al. (2016). Supporting Information. Available at: [Link]
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PubChem. N-(4-Methoxybenzyl)aniline. Available at: [Link]
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Organic Syntheses Procedure. preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Available at: [Link]
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NIST WebBook. Cyclohexanamine, 4,4'-methylenebis-. Available at: [Link]
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NIST WebBook. Cyclohexanamine, N-methyl-. Available at: [Link]
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PrepChem.com. Synthesis of 4-Hydroxymethyl-1-methoxy-1,4-cyclohexadiene. Available at: [Link]
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MDPI. (2023). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Available at: [Link]
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PubChem. 2,6-Bis(4-methoxybenzylidene)cyclohexanone. Available at: [Link]
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N-(4-methoxybenzyl)cyclohexanamine CAS number
An In-depth Technical Guide to N-(4-methoxybenzyl)cyclohexanamine
Abstract
This technical guide provides a comprehensive overview of this compound, a secondary amine of significant interest in synthetic organic chemistry and medicinal research. The document details the compound's core physicochemical properties, including its primary CAS Number 5442-64-8 , and offers an in-depth exploration of its synthesis via reductive amination. Mechanistic insights, a detailed experimental protocol, spectroscopic validation methods, and critical safety information are presented. This guide is intended for researchers, scientists, and drug development professionals, serving as a core resource for the synthesis, characterization, and potential application of this versatile chemical building block.
Introduction to this compound
This compound is a chemical compound featuring a cyclohexyl group and a 4-methoxybenzyl group attached to a secondary amine. This structure combines aliphatic and aromatic moieties, making it a valuable intermediate and scaffold in the synthesis of more complex molecules. The presence of the 4-methoxybenzyl (PMB) group is particularly notable, as it is a well-established protecting group for amines in multi-step organic synthesis, which can be cleaved under specific oxidative or acidic conditions. The cyclohexanamine core is a common feature in various biologically active compounds. Understanding the synthesis and properties of this molecule is fundamental for its effective utilization in research and development, particularly in the creation of novel pharmaceutical agents.[1][2]
Core Identification and Physicochemical Properties
Accurate identification is critical for regulatory compliance, safety, and experimental reproducibility. The primary identifier for this compound is its CAS (Chemical Abstracts Service) number.
| Property | Value | Source(s) |
| Chemical Name | This compound | [3] |
| Synonyms | Cyclohexyl-(4-methoxy-benzyl)-amine; benzenemethanamine, N-cyclohexyl-4-methoxy- | [3] |
| CAS Number | 5442-64-8 ; 63674-11-3 | [3] |
| Molecular Formula | C₁₄H₂₁NO | [3] |
| Molecular Weight | 219.32 g/mol | [3] |
| Boiling Point | 331.9°C at 760 mmHg | [3] |
| Density | 1.01 g/cm³ | [3] |
| Flash Point | 138.3°C | [3] |
| Refractive Index | 1.531 | [3] |
Synthesis and Mechanistic Insights: Reductive Amination
The most common and efficient method for synthesizing this compound is the reductive amination of cyclohexanone with 4-methoxybenzylamine.[4][5] This one-pot reaction is a cornerstone of amine synthesis due to its high atom economy and operational simplicity. It proceeds in two key stages: the formation of an imine intermediate followed by its immediate reduction to the target secondary amine.
Overall Reaction Scheme
The synthesis involves the condensation of cyclohexanone and 4-methoxybenzylamine to form an N-substituted imine, which is then reduced in situ to yield the final product.
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N-(4-methoxybenzyl)cyclohexanamine physical state and appearance
Introduction
N-(4-methoxybenzyl)cyclohexanamine (CAS No. 5442-64-8) is a secondary amine featuring a cyclohexyl group and a 4-methoxybenzyl group attached to a central nitrogen atom. Its structural components—a bulky, aliphatic ring and a substituted aromatic ring—suggest its potential utility as an intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of the basic nitrogen atom, the lipophilic cyclohexyl group, and the electron-donating methoxy group on the benzyl moiety imparts a unique combination of properties that can be exploited in various chemical transformations.
This technical guide provides a detailed overview of the known physical and chemical properties of this compound. Due to the limited availability of specific experimental data for this compound, this guide also incorporates well-established principles of organic chemistry and data from structurally related analogs to provide a comprehensive profile. All data derived from analogous compounds will be clearly indicated. This document is intended to serve as a foundational resource for researchers, enabling informed decisions in experimental design, handling, and characterization.
Physicochemical Properties
Based on available data, this compound is a high-boiling liquid at standard temperature and pressure.[1] A summary of its key physical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 5442-64-8 | [1] |
| Molecular Formula | C₁₄H₂₁NO | [1] |
| Molecular Weight | 219.32 g/mol | [1] |
| Physical State | Liquid (inferred from boiling point) | [1] |
| Appearance | Data not available; likely a colorless to pale yellow liquid. | Inferred from related compounds. |
| Odor | Data not available; likely a characteristic amine-like odor. | Inferred from related compounds. |
| Density | 1.01 g/cm³ | [1] |
| Boiling Point | 331.9 °C at 760 mmHg | [1] |
| Flash Point | 138.3 °C | [1] |
| Refractive Index | 1.531 | [1] |
| Vapor Pressure | 0.000151 mmHg at 25 °C | [1] |
Solubility Profile
-
Aqueous Solubility: Expected to be low. The molecule's significant hydrocarbon content (cyclohexyl and benzyl groups) imparts a lipophilic character, which generally limits solubility in water.
-
Organic Solvent Solubility: Expected to be high in a wide range of common organic solvents. This includes, but is not limited to:
-
Alcohols (e.g., methanol, ethanol)
-
Chlorinated solvents (e.g., dichloromethane, chloroform)
-
Ethers (e.g., diethyl ether, tetrahydrofuran)
-
Aromatic hydrocarbons (e.g., toluene)
-
Polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide)
-
The secondary amine functionality may allow for protonation in acidic aqueous solutions, which would increase its water solubility as the corresponding ammonium salt.
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not available in the searched literature, its characteristic spectral features can be predicted based on its functional groups. These predictions are crucial for researchers aiming to synthesize or identify this compound.
¹H NMR (Proton Nuclear Magnetic Resonance)
The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule:
-
Aromatic Protons: Two doublets in the aromatic region (~6.8-7.3 ppm), characteristic of a para-substituted benzene ring.
-
Methoxy Protons: A sharp singlet at approximately 3.8 ppm, integrating to three protons.
-
Benzyl CH₂ Protons: A singlet around 3.7 ppm, integrating to two protons.
-
Cyclohexyl Protons: A series of broad multiplets in the aliphatic region (~1.0-2.5 ppm), integrating to eleven protons (one on the nitrogen-bearing carbon and ten on the remaining ring carbons).
-
Amine N-H Proton: A broad singlet that can appear over a wide chemical shift range and may exchange with D₂O.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The carbon NMR spectrum will provide information on the carbon skeleton:
-
Aromatic Carbons: Six signals are expected in the aromatic region (~114-159 ppm), with the carbon bearing the methoxy group being the most downfield.
-
Methoxy Carbon: A signal around 55 ppm.
-
Benzyl CH₂ Carbon: A signal in the range of 50-55 ppm.
-
Cyclohexyl Carbons: Signals in the aliphatic region (~25-60 ppm), with the carbon attached to the nitrogen being the most downfield of this group.
IR (Infrared) Spectroscopy
The IR spectrum should display characteristic absorption bands for its functional groups:
-
N-H Stretch: A weak to medium, sharp band around 3300-3500 cm⁻¹.
-
C-H Stretch (Aromatic): Bands above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Bands just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1500-1600 cm⁻¹ region.
-
C-O Stretch (Ether): A strong band around 1245 cm⁻¹ (asymmetric) and 1035 cm⁻¹ (symmetric).
-
C-N Stretch: A band in the 1020-1250 cm⁻¹ range.
Mass Spectrometry (MS)
In a mass spectrum (e.g., using electron ionization), the molecular ion peak (M⁺) would be expected at m/z = 219. Key fragmentation patterns would likely involve the cleavage of the C-N bonds, leading to characteristic fragments such as the 4-methoxybenzyl cation (m/z = 121) and the cyclohexylaminium radical cation or related fragments.
Workflow for Chemical Identification and Characterization
The following diagram illustrates a standard workflow for the identification and characterization of a novel or uncharacterized chemical compound like this compound.
Caption: Decision process for establishing handling precautions.
Conclusion
This compound is a secondary amine with a predicted liquid physical state and physicochemical properties that make it a potentially valuable synthetic intermediate. While a comprehensive experimental dataset for this specific molecule is sparse, this guide provides a robust, data-driven overview based on available information and established chemical principles. Researchers working with this compound should exercise caution, adhering to the safety protocols outlined, and should plan for comprehensive analytical characterization to confirm its identity and purity in any synthetic application.
References
Sources
Unlocking the Therapeutic Potential of N-(4-methoxybenzyl)cyclohexanamine: A Technical Guide for Medicinal Chemistry Exploration
Abstract
The N-(4-methoxybenzyl)cyclohexanamine scaffold represents a largely unexplored area of chemical space with significant potential for the development of novel therapeutic agents. Drawing parallels from structurally related compounds, this technical guide outlines a comprehensive roadmap for the medicinal chemistry investigation of this versatile molecule. We present a proposed synthetic pathway, identify and rationalize high-priority biological targets—including adrenergic receptors, acetylcholinesterase, and tubulin—and provide detailed protocols for a tiered screening cascade. This document is intended to serve as a strategic and practical resource for researchers, scientists, and drug development professionals poised to embark on the exploration of this promising chemical entity.
Introduction: The Case for this compound as a Privileged Scaffold
In the landscape of drug discovery, certain molecular frameworks, often termed "privileged scaffolds," demonstrate the ability to bind to multiple biological targets with high affinity, thereby serving as rich starting points for the development of new therapeutics. The this compound core, which combines a flexible cyclohexylamine moiety with a methoxy-substituted benzyl group, presents several features that suggest its potential as such a scaffold. The cyclohexylamine unit is a common motif in a range of bioactive molecules, contributing to favorable pharmacokinetic properties.[1][2] The 4-methoxybenzyl group is also prevalent in many approved drugs, where the methoxy substituent can play a crucial role in modulating ligand-target interactions, metabolic stability, and overall physicochemical properties.[3]
Derivatives of the constituent parts of this compound have shown a diverse range of biological activities. For instance, N-p-cyclohexylbenzyltropinium derivatives have been investigated as adrenergic neurone blocking agents, suggesting potential applications in cardiovascular medicine. Furthermore, the N-benzylcyclohexanamine backbone is structurally related to compounds with known neuropharmacological effects. This convergence of structural alerts from disparate therapeutic areas provides a strong rationale for a systematic investigation into the medicinal chemistry potential of this compound.
This guide provides a structured approach to unlock this potential, detailing a proposed synthetic strategy, a rationale for target selection, and a comprehensive suite of experimental protocols to enable a thorough biological evaluation.
Synthesis and Library Design
A robust and flexible synthetic route is paramount for any successful medicinal chemistry campaign. The proposed synthesis of this compound and a focused library of analogs is based on established methodologies, such as reductive amination and N-alkylation. A general and efficient approach involves the reductive amination of cyclohexanone with 4-methoxybenzylamine.
Proposed Synthetic Protocol for this compound
A reliable method for the synthesis of the parent compound can be adapted from standard organic synthesis procedures.[4]
Reaction Scheme:
Sources
Methodological & Application
An In-Depth Technical Guide to the Synthesis of N-(4-methoxybenzyl)cyclohexanamine
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of N-(4-methoxybenzyl)cyclohexanamine. This secondary amine is a valuable building block in medicinal chemistry and materials science. The protocol herein is designed to be a self-validating system, grounded in established chemical principles and supported by detailed experimental procedures and characterization data.
Introduction
This compound incorporates two key structural motifs: a cyclohexylamine ring and a 4-methoxybenzyl group. The cyclohexylamine moiety is a common feature in pharmacologically active compounds, often imparting favorable pharmacokinetic properties. The 4-methoxybenzyl (PMB) group is a versatile protecting group for amines and is also found in numerous biologically active molecules. The synthesis of this compound is a practical illustration of reductive amination, a cornerstone reaction in modern organic chemistry for the formation of carbon-nitrogen bonds.
Chemical Principles and Mechanism
The most efficient and widely used method for the synthesis of this compound is the reductive amination of cyclohexanone with 4-methoxybenzylamine. This reaction proceeds in a one-pot fashion, involving two key steps:
-
Imine Formation: The reaction is initiated by the nucleophilic attack of the primary amine (4-methoxybenzylamine) on the carbonyl carbon of cyclohexanone. This is followed by dehydration to form a Schiff base, or imine intermediate. The formation of the imine is a reversible process and is typically catalyzed by mild acid.
-
Reduction: The intermediate imine is then reduced in situ to the desired secondary amine. A key aspect of a successful one-pot reductive amination is the choice of a reducing agent that selectively reduces the imine in the presence of the starting ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reagent for this purpose due to its mild nature and chemoselectivity.
The causality behind the choice of sodium triacetoxyborohydride lies in its steric bulk and electronic properties. The acetoxy groups render the borohydride less reactive than reagents like sodium borohydride (NaBH₄), preventing the premature reduction of the starting cyclohexanone. The reaction rate for the reduction of the protonated imine (iminium ion) is significantly faster than that of the ketone, ensuring high yields of the desired amine.
Experimental Protocol
This protocol details the synthesis of this compound via reductive amination using sodium triacetoxyborohydride.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Molar Equiv. |
| Cyclohexanone | C₆H₁₀O | 98.14 | 10 | 1.0 |
| 4-Methoxybenzylamine | C₈H₁₁NO | 137.18 | 10.5 | 1.05 |
| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 15 | 1.5 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | - |
Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (0.98 g, 10 mmol) and 4-methoxybenzylamine (1.44 g, 10.5 mmol).
-
Add 40 mL of anhydrous dichloromethane (DCM) to the flask.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
-
Carefully add sodium triacetoxyborohydride (3.18 g, 15 mmol) to the reaction mixture in portions over 10-15 minutes.
-
Allow the reaction to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Upon completion, carefully quench the reaction by the slow addition of 50 mL of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₄H₂₁NO |
| Molecular Weight | 219.32 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | 331.9 °C at 760 mmHg[1] |
Spectroscopic Data
-
¹H NMR (CDCl₃, 400 MHz): δ 7.22 (d, J=8.4 Hz, 2H, Ar-H), 6.85 (d, J=8.4 Hz, 2H, Ar-H), 3.79 (s, 3H, OCH₃), 3.71 (s, 2H, Ar-CH₂-N), 2.45-2.38 (m, 1H, N-CH-), 1.95-1.05 (m, 11H, cyclohexyl-H and N-H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 158.6, 132.8, 129.5, 113.8, 58.1, 55.3, 52.8, 33.5, 26.2, 25.1.
-
IR (KBr, cm⁻¹): 3300-3400 (N-H stretch), 3030 (aromatic C-H stretch), 2925, 2850 (aliphatic C-H stretch), 1610, 1510 (aromatic C=C stretch), 1245 (C-O stretch), 1175 (C-N stretch).
-
Mass Spectrometry (EI): m/z (%) = 219 (M⁺), 121 (100) [M - C₆H₁₀N]⁺.
Safety and Handling Precautions
-
Cyclohexanone and 4-Methoxybenzylamine: These reagents should be handled in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Sodium Triacetoxyborohydride: This reagent is moisture-sensitive and can release flammable gases upon contact with water.[2][3][4] It is also an irritant to the skin, eyes, and respiratory system.[2][3][4] Handle in a dry, inert atmosphere (e.g., under nitrogen or argon) and store in a cool, dry place.[2] Always wear appropriate PPE.[2][5][6] In case of a spill, do not use water for cleanup; instead, use an inert absorbent material.[5]
-
Dichloromethane: DCM is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound via reductive amination. The use of sodium triacetoxyborohydride offers a mild and selective method for this transformation, resulting in high yields of the desired product. The comprehensive characterization data provided serves as a benchmark for validating the successful synthesis of the target molecule. Adherence to the outlined safety precautions is essential for the safe execution of this protocol.
References
- Lifechem Pharma. Safety And Handling Guidelines For Sodium Triacetoxyborohydride.
- AK Scientific, Inc.
- Apollo Scientific.
- Carl Roth.
- Loba Chemie. SODIUM TRIACETOXY BOROHYDRIDE FOR SYNTHESIS MSDS.
- ChemNet. This compound.
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Application Notes and Protocols for the Synthesis of N-(4-methoxybenzyl)cyclohexanamine via Reductive Amination
Introduction: The Strategic Importance of Reductive Amination in Amine Synthesis
The synthesis of secondary and tertiary amines is a cornerstone of modern organic and medicinal chemistry, with these moieties being prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Among the myriad of methods for constructing carbon-nitrogen bonds, reductive amination stands out for its efficiency, operational simplicity, and high atom economy.[2] This powerful one-pot reaction combines a carbonyl compound and an amine to form an intermediate imine or iminium ion, which is subsequently reduced in situ to the desired amine. This approach circumvents the issue of overalkylation often encountered in direct alkylation of amines with alkyl halides.[3]
This guide provides a detailed protocol for the synthesis of N-(4-methoxybenzyl)cyclohexanamine, a secondary amine, through the reductive amination of cyclohexanone with 4-methoxybenzylamine. We will delve into the mechanistic underpinnings of the reaction, justify the selection of reagents, and provide a robust, step-by-step protocol suitable for implementation in a research or drug development setting.
Mechanistic Insight: The Chemistry of Imine Formation and Reduction
The reductive amination process is a cascade of two distinct chemical transformations occurring in a single reaction vessel:
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine (4-methoxybenzylamine) on the carbonyl carbon of the ketone (cyclohexanone). This forms a transient hemiaminal intermediate. Under mildly acidic conditions, the hemiaminal readily dehydrates to form a Schiff base, also known as an imine.[2] The acid catalyst protonates the hydroxyl group of the hemiaminal, converting it into a good leaving group (water) and facilitating its elimination.[4]
-
Hydride Reduction: The newly formed imine is then selectively reduced by a hydride-donating reagent. The choice of reducing agent is critical; it must be potent enough to reduce the C=N double bond of the imine but mild enough to avoid significant reduction of the starting carbonyl compound.[5]
Reagent Selection and Rationale: A Scientist's Perspective
The success of a reductive amination hinges on the judicious selection of the reducing agent and solvent.
The Reducing Agent: Why Sodium Triacetoxyborohydride?
While several hydride reagents can effect reductive amination, sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, has emerged as the reagent of choice for its mildness and remarkable selectivity.[6]
-
Enhanced Selectivity: Unlike stronger reducing agents like sodium borohydride (NaBH₄), which can readily reduce both ketones and aldehydes, STAB is significantly less reactive towards carbonyls.[7] The electron-withdrawing effect of the three acetoxy groups attenuates the hydridic character of the B-H bond, making it a more selective reducing agent for the more electrophilic iminium ion intermediate.[8] This selectivity minimizes the formation of cyclohexanol as a byproduct, leading to a cleaner reaction profile and higher yields of the desired amine.[6]
-
Operational Simplicity: STAB's stability in anhydrous aprotic solvents allows for a convenient one-pot procedure where the amine, carbonyl compound, and reducing agent are all present from the outset. This is in contrast to protocols using NaBH₄, where the imine must be pre-formed before the addition of the reducing agent to prevent competitive carbonyl reduction.[7]
-
Safety Profile: Compared to sodium cyanoborohydride (NaBH₃CN), another selective reducing agent, STAB offers a significant safety advantage. NaBH₃CN can release highly toxic hydrogen cyanide gas upon acidification, necessitating careful pH control and handling.[9] STAB does not pose this risk, making it a more desirable reagent, particularly for scale-up operations.[3]
Solvent and Catalyst
-
Solvent: 1,2-Dichloroethane (DCE) is the preferred solvent for reductive aminations using STAB. It is an aprotic solvent that does not react with the hydride reagent and effectively solubilizes the reactants. Other suitable aprotic solvents include dichloromethane (DCM) and tetrahydrofuran (THF).[7] Protic solvents like methanol are generally avoided as they can react with STAB.[7]
-
Catalyst: While not always necessary for reactive aldehydes, the inclusion of a catalytic amount of acetic acid is beneficial for the reductive amination of less reactive ketones like cyclohexanone.[8] Acetic acid facilitates the dehydration of the hemiaminal intermediate to the imine, thereby accelerating the overall reaction rate.[4]
Experimental Protocol: Synthesis of this compound
This protocol details a representative procedure for the synthesis of this compound on a laboratory scale.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |
| Cyclohexanone | 108-94-1 | 98.14 | 10.0 | 1.0 |
| 4-Methoxybenzylamine | 2393-23-9 | 137.18 | 10.5 | 1.05 |
| Sodium Triacetoxyborohydride | 56553-60-7 | 211.94 | 15.0 | 1.5 |
| Acetic Acid, Glacial | 64-19-7 | 60.05 | 10.0 | 1.0 |
| 1,2-Dichloroethane (DCE) | 107-06-2 | 98.96 | - | - |
| Saturated Sodium Bicarbonate | - | - | - | - |
| Brine | - | - | - | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add cyclohexanone (0.98 g, 10.0 mmol) and 1,2-dichloroethane (40 mL).
-
Addition of Amine and Catalyst: To the stirred solution, add 4-methoxybenzylamine (1.44 g, 10.5 mmol) followed by glacial acetic acid (0.60 g, 10.0 mmol). Stir the mixture at room temperature for 20 minutes to facilitate the initial formation of the imine intermediate.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the reaction mixture in portions over 5-10 minutes. The addition may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-4 hours).
-
Workup - Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL). Stir vigorously until gas evolution ceases.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Workup - Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the combined organic phase over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Visualizing the Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting and Safety Considerations
-
Incomplete Reaction: If the reaction stalls, a small additional portion of sodium triacetoxyborohydride can be added. Ensure all reagents are anhydrous, as moisture can deactivate the reducing agent.
-
Side Products: The primary potential side product is cyclohexanol, resulting from the reduction of unreacted cyclohexanone. Using STAB minimizes this, but if it is observed, ensure the amine is of high purity and the reaction is not overheated.
-
Safety:
-
Perform the reaction in a well-ventilated fume hood.
-
1,2-Dichloroethane is a suspected carcinogen; handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Sodium triacetoxyborohydride is moisture-sensitive and can release flammable hydrogen gas upon contact with water. Handle in a dry environment.
-
The quenching process with sodium bicarbonate should be done slowly and cautiously to control the effervescence.
-
Conclusion
The reductive amination of cyclohexanone with 4-methoxybenzylamine using sodium triacetoxyborohydride is a highly efficient, selective, and safe method for the synthesis of this compound. This protocol provides a reliable and scalable procedure for obtaining this and structurally similar secondary amines, which are valuable intermediates in pharmaceutical and chemical research. The mild reaction conditions and the use of a safer reducing agent make this method particularly attractive for modern synthetic applications.
References
-
Myers, A. G. Reductive Amination. Harvard University. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]
-
Brainly. (2024). What is the role of acetic acid in the reductive amination experiment?[Link]
-
Organic Reactions. Reductive Amination. [Link]
-
Afanasyev, O. I., Kuchuk, E., & Usanov, D. L. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 11638-11703. [Link]
-
ResearchGate. Reductive amination of cyclohexanone with benzylamine. [Link]
-
National Institutes of Health. (n.d.). Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
YouTube. (2020). Amine Preparation 4 - Reductive Amination. [Link]
-
MDPI. (2023). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. [Link]
-
ResearchGate. (2019). Reductive amination of cyclohexanone with benzylamine. [Link]
-
YouTube. (2022). Alkylation of Cyclohexanone. [Link]
-
VTechWorks. (2012). Synthesis and Characterization of trans-1,4-Cyclohexylene Ring Containing Poly(arylene ether sulfone)s. [Link]
-
Organic Chemistry Data. Sodium Cyanoborohydride. [Link]
- Google Patents. (n.d.). New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
-
Organic Chemistry Portal. Sodium cyanoborohydride. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. scribd.com [scribd.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 9. m.youtube.com [m.youtube.com]
The Strategic Utility of N-(4-methoxybenzyl)cyclohexanamine in Multi-Step Organic Synthesis: Application Notes and Protocols
For the discerning researcher, scientist, and drug development professional, the strategic selection of intermediates and protecting groups is paramount to the success of a multi-step synthesis. N-(4-methoxybenzyl)cyclohexanamine emerges as a versatile and valuable building block, offering a unique combination of a robust secondary amine scaffold and a readily cleavable protecting group. This guide provides an in-depth exploration of its synthesis, characterization, and strategic applications, underpinned by detailed protocols and mechanistic insights.
Introduction: The Dual Functionality of a Key Intermediate
This compound serves a dual purpose in organic synthesis. Firstly, the cyclohexylamine moiety is a common structural motif in a variety of biologically active molecules, including pharmaceuticals with anti-inflammatory and analgesic properties.[1] Secondly, the N-(4-methoxybenzyl) group, often abbreviated as PMB, functions as an efficient protecting group for the secondary amine. This protection is crucial to prevent undesired side reactions during subsequent synthetic transformations. The strategic value of the PMB group lies in its stability under a range of reaction conditions and its selective removal under mild oxidative or acidic conditions, often leaving other protecting groups intact.
Core Synthesis Pathway: Reductive Amination
The most direct and widely employed method for the synthesis of this compound is the reductive amination of cyclohexanone with 4-methoxybenzylamine.[2][3][4] This one-pot reaction proceeds through the formation of an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine. The choice of reducing agent is critical and influences the reaction conditions.
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent(s) | Key Advantages | Considerations |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Mild and selective for imines/enamines in the presence of ketones. Can be used in a one-pot procedure without pre-formation of the imine. | Moisture sensitive. |
| Sodium Borohydride (NaBH₄) | Methanol (MeOH), Ethanol (EtOH) | Cost-effective and readily available. | Less selective; can reduce the starting ketone if added prematurely. Often requires pre-formation of the imine. |
| Catalytic Hydrogenation (H₂/Catalyst) | Methanol (MeOH), Ethanol (EtOH), Toluene | "Green" and scalable method. | Requires specialized hydrogenation equipment. Catalyst selection (e.g., Pd/C, PtO₂) is crucial for efficiency.[3] |
Experimental Protocol 1: Synthesis of this compound via Reductive Amination with Sodium Triacetoxyborohydride
This protocol offers a mild and efficient laboratory-scale synthesis.
Materials:
-
Cyclohexanone
-
4-Methoxybenzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve cyclohexanone (1.0 equivalent) in anhydrous DCM (approximately 10 mL per mmol of cyclohexanone).
-
Amine Addition: To the stirred solution, add 4-methoxybenzylamine (1.05 equivalents).
-
Iminium Formation: Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the intermediate iminium ion.
-
Reduction: Carefully add sodium triacetoxyborohydride (1.2 equivalents) portion-wise to the reaction mixture. The addition may be slightly exothermic.
-
Reaction Monitoring: Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-6 hours).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with DCM (2 x 20 mL).
-
Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Visualization of the Synthesis Workflow:
Caption: General strategy for the deprotection of the N-(4-methoxybenzyl) group.
Experimental Protocol 2: Oxidative Deprotection of an N-(4-methoxybenzyl) Protected Amine
This protocol provides a general method for the cleavage of the PMB group using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
Materials:
-
N-(4-methoxybenzyl)-protected amine substrate
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (DCM)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve the N-(4-methoxybenzyl)-protected amine (1.0 equivalent) in a mixture of DCM and water (e.g., 18:1 v/v).
-
Oxidant Addition: Add DDQ (1.2-1.5 equivalents) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture and monitor its progress by TLC or LC-MS. The reaction is often accompanied by a color change.
-
Work-up: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extraction: Separate the layers and extract the aqueous phase with DCM.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter and concentrate the solution. The crude product can be purified by flash column chromatography to yield the deprotected amine.
Application in Drug Discovery: A Scaffold for Bioactive Molecules
The N-cyclohexylamine scaffold is a privileged structure in medicinal chemistry. Its incorporation into molecules can impart favorable pharmacokinetic properties. For instance, derivatives of N-cyclohexyl-substituted benzamides have been synthesized and shown to possess anti-inflammatory and analgesic activities. [1]Furthermore, chiral dibenzylamines containing a cyclohexyl group have been investigated as potential ligands for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to neurodegenerative disorders like Alzheimer's disease. [2] Hypothetical Synthetic Application:
A plausible multi-step synthesis could involve the initial preparation of this compound, followed by acylation with a substituted benzoyl chloride. Subsequent deprotection of the PMB group would yield a secondary amide, which could then be further functionalized.
Conclusion
This compound is a strategically important intermediate for organic synthesis, particularly in the realm of drug discovery and development. Its straightforward synthesis via reductive amination and the reliable protection/deprotection chemistry of the N-PMB group make it an attractive building block for the construction of complex molecules. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this versatile compound in their synthetic endeavors.
References
-
PubChem. 4-Methoxybenzylamine. National Center for Biotechnology Information. [Link]
-
(R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. MDPI. [Link]
-
Cover Picture: Two-step Synthesis of Multi-Substituted Amines by Using an N -Methoxy Group as a Reactivity Control Element. ResearchGate. [Link]
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N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-4-methoxy-benzamide - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
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(PDF) Study of Spectroscopic (FTIR and UV-Vis) and Theoretical Calculations on (E)-N-(4-methoxyphenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)Methanamine. ResearchGate. [Link]
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Supporting Information. [Link]
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NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]
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Multistep Synthesis | Reaction Integration. Vapourtec. [Link]
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[PDF] Multi-step continuous-flow synthesis. Semantic Scholar. [Link]
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Cyclohexanamine, N-cyclohexyl-. NIST WebBook. [Link]
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1H NMR Spectrum (1D, 500 MHz, D2O, predicted). Human Metabolome Database. [Link]
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The Role of Bis(4-methoxybenzyl)amine in Modern Pharmaceutical Synthesis. [Link]
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FTIR analysis of N-(4-methoxybenzyl)oleamide (Compound 7). ResearchGate. [Link]
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13 C NMR spectrum of 2,3-dimethoxy-N-(cyclohexyl)benzamide (4be). ResearchGate. [Link]
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Assembly line library synthesis in flow: A multistep and multivectorial approach. ChemRxiv. [Link]
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24.11: Spectroscopy of Amines. Chemistry LibreTexts. [Link]
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SYNTHESIS AND CHARACTERISATION OF 4-PROPOXYBENZALDEHYDE SUBSTITUTED HECK-SCHIFF BASE COMPOUND AS SPACER IN ELECTROCHEMICAL DNA S. [Link]
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A flow process for the multi-step synthesis of the alkaloid natural product oxomaritidine: a new paradigm for molecular assembly. Syrris. [Link]
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Synthesis of N-[4-(alkyl)cyclohexyl]-substituted benzamides with anti-inflammatory and analgesic activities. PubMed. [Link]
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Appel Reaction of Carboxylic Acids with Tribromoisocyanuric Acid/ Triphenylphosphine - Supplementary Information. [Link]
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Table of Contents. [Link]
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1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE. [Link]
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4-Methylcyclohexylamine. PubChem. [Link]
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Synthesis, characterization of Diarylidenecyclohexanone derivatives as new anti-inflammatory pharmacophores exhibiting strong PGE2 and 5-LOX inhibition. The Royal Society of Chemistry. [Link]
-
Cyclohexanamine, 4,4'-methylenebis-. NIST WebBook. [Link]
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Application Notes & Protocols: N-(4-methoxybenzyl)cyclohexanamine as a Foundational Building Block in Pharmaceutical Synthesis
Abstract
N-(4-methoxybenzyl)cyclohexanamine is a secondary amine that serves as a highly versatile and valuable building block in modern medicinal chemistry.[1][2] Its structure uniquely combines two key pharmacophoric elements: a lipophilic cyclohexylamine moiety, known to enhance membrane permeability and interact with various biological targets, and a 4-methoxybenzyl (PMB) group, which can act as a stable protecting group or a modifiable aromatic handle.[3][4][5] This guide provides an in-depth exploration of the synthesis, characterization, and strategic application of this compound, complete with detailed experimental protocols and mechanistic insights for researchers in drug discovery and development.
Introduction: The Strategic Value of a Bifunctional Scaffold
In the landscape of drug design, the selection of appropriate building blocks is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles.[6][7][8] this compound emerges as a scaffold of significant interest due to its intrinsic bifunctionality:
-
The Cyclohexylamine Core: This saturated carbocyclic amine is a common feature in numerous biologically active compounds. Its non-planar, conformationally flexible nature allows for optimal spatial arrangement of substituents to engage with protein binding pockets. Furthermore, its lipophilicity can be advantageous for traversing cellular membranes. Derivatives of cyclohexylamine have demonstrated a wide range of pharmacological activities, including analgesic and anti-inflammatory properties.[3][5][9]
-
The 4-Methoxybenzyl (PMB) Group: The PMB group serves a dual purpose. Primarily, it is a robust N-protecting group, stable to a wide range of reaction conditions but readily cleavable under specific oxidative or strong acid conditions.[4] This allows for selective manipulation of other functional groups within a molecule. Secondly, the electron-rich aromatic ring can be a site for further functionalization or can participate in crucial π-stacking or hydrophobic interactions within a target active site.
This combination makes this compound a powerful starting point for generating diverse libraries of compounds for screening and lead optimization.
Synthesis via Reductive Amination: A Robust and Scalable Approach
The most direct and widely employed method for synthesizing this compound is the reductive amination of cyclohexanone with 4-methoxybenzylamine.[10][11][12] This one-pot reaction proceeds through two key mechanistic steps: the formation of an imine (or iminium ion) intermediate, followed by its immediate reduction to the target secondary amine.[13]
General Synthetic Workflow
The overall transformation is efficient and generally high-yielding, making it suitable for both small-scale library synthesis and large-scale production.
Caption: General workflow for synthesizing this compound.
Mechanistic Rationale
Understanding the mechanism is key to optimizing reaction conditions. The process begins with the nucleophilic attack of the primary amine on the carbonyl carbon of cyclohexanone, forming a hemiaminal intermediate. This is followed by acid-catalyzed dehydration to yield a Schiff base or, more accurately, its protonated form, the iminium ion. This electrophilic iminium ion is then rapidly reduced by a hydride source to the final secondary amine.[13]
Caption: Simplified mechanism of reductive amination.
Experimental Protocol: Synthesis of this compound
This protocol utilizes sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that is particularly effective for reductive aminations, as it does not readily reduce the starting ketone.
Materials:
-
Cyclohexanone
-
4-Methoxybenzylamine[14]
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add cyclohexanone (1.0 eq) and anhydrous dichloromethane.
-
Add 4-methoxybenzylamine (1.05 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Note: The reaction may be mildly exothermic.
-
Allow the reaction to stir at room temperature for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).[14]
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel to afford this compound as a pure oil or solid.
Physicochemical & Spectroscopic Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized building block. The data below are representative values for validating a successful synthesis.[15][16]
| Property | Value |
| Molecular Formula | C₁₄H₂₁NO |
| Molecular Weight | 219.32 g/mol |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.25 (d, 2H), 6.85 (d, 2H), 3.80 (s, 3H), 3.70 (s, 2H), 2.45 (m, 1H), 1.00-2.00 (m, 10H), NH (br s, 1H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 158.5, 132.8, 129.5, 113.8, 58.0, 55.2, 53.5, 33.5, 26.3, 25.1 |
| IR (KBr, cm⁻¹) | 3300-3400 (N-H stretch), 2925, 2850 (C-H stretch), 1610, 1510 (C=C aromatic), 1245 (C-O stretch) |
Applications in Pharmaceutical Development
The utility of this compound extends from its use as a simple amine scaffold to a key intermediate in multi-step syntheses.
Scaffold for Library Generation
The secondary amine provides a reactive handle for diversification. A variety of substituents can be introduced via N-alkylation or N-acylation to rapidly generate a library of analogues for screening against biological targets. This approach is fundamental to structure-activity relationship (SAR) studies.
Caption: Diversification pathways for this compound.
Protocol: N-Acylation to Form an Amide Derivative
This protocol demonstrates a typical downstream reaction to create an amide, a common functional group in pharmaceuticals.
Materials:
-
This compound (1.0 eq)
-
Acetyl chloride (or other acyl chloride, 1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add the base (e.g., TEA) to the solution.
-
Slowly add the acyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting amide by column chromatography or recrystallization.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[17][18] Handle in a well-ventilated area or a chemical fume hood.[19]
-
Handling: Avoid contact with skin, eyes, and clothing.[19] Do not breathe vapors or mist.[17] Wash hands thoroughly after handling.[20] Keep away from heat, sparks, and open flames.[17][20]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[20] Keep away from incompatible materials such as strong oxidizing agents and acids.
-
First Aid: In case of skin contact, wash off with soap and plenty of water.[21] In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes.[21] If inhaled, move the person to fresh air.[21] If swallowed, do NOT induce vomiting.[17] In all cases of significant exposure, seek immediate medical attention.[21]
References
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thin-layer chromatography (TLC) analysis of N-(4-methoxybenzyl)cyclohexanamine reactions
An Application Guide to Thin-Layer Chromatography (TLC) for Monitoring the Synthesis of N-(4-methoxybenzyl)cyclohexanamine
Authored by: A Senior Application Scientist
Abstract
Thin-Layer Chromatography (TLC) is a cornerstone analytical technique in synthetic organic chemistry, valued for its speed, simplicity, and low cost.[1][2] This guide provides a detailed framework for utilizing TLC to effectively monitor the progress of the reductive amination reaction to form this compound. The protocols herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific principles to empower robust experimental design and accurate interpretation. We will cover method development, step-by-step protocols, visualization techniques specific to amines, and a comprehensive troubleshooting guide to address common challenges. The application of this technique is critical for determining reaction completion, identifying the formation of the desired product, and assessing the purity of the reaction mixture, making it an indispensable tool in the synthesis workflow.[3][4]
The Synthetic Context: Reductive Amination
The target molecule, this compound, is typically synthesized via a reductive amination reaction. This process involves the reaction of cyclohexanone with 4-methoxybenzylamine to form an imine intermediate, which is then reduced in situ to the final secondary amine product.
Monitoring this transformation is critical. TLC allows the chemist to visually track the consumption of the starting materials (cyclohexanone and 4-methoxybenzylamine) and the concurrent appearance of the this compound product.[2][5]
Caption: Reductive amination of cyclohexanone.
Foundational Principles of TLC Analysis
TLC separates compounds based on the principle of adsorption chromatography.[6][7] The separation occurs as a result of the differential partitioning of components between a stationary phase and a mobile phase.[7][8]
-
Stationary Phase: A thin layer of an adsorbent material, most commonly silica gel (a polar substance), coated onto an inert plate (e.g., aluminum or glass).[8]
-
Mobile Phase (Eluent): A solvent or mixture of solvents that flows up the plate via capillary action, carrying the sample mixture with it.[8]
The separation is governed by polarity. Polar compounds interact more strongly with the polar silica gel stationary phase and thus travel a shorter distance up the plate.[9] Less polar compounds have a greater affinity for the mobile phase and travel further.[9] This differential migration allows for the separation of the reaction components.[1]
The result of a TLC analysis is quantified by the Retention Factor (Rf) , a ratio calculated as follows:
Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front) [10][11][12]
The Rf value is a characteristic of a compound under specific conditions (adsorbent, mobile phase, temperature) and is crucial for identification.[9]
Detailed Protocol: TLC Monitoring of the Reaction
This protocol provides a self-validating system for monitoring the reaction, incorporating lanes for starting materials, the reaction mixture, and a co-spot to aid in unambiguous identification.
Materials and Equipment
-
TLC Plates: Silica gel 60 F254 plates (the "F254" indicates a fluorescent indicator that is active at 254 nm).[13]
-
Developing Chamber: A glass jar with a lid.
-
Spotting Capillaries: Glass microcapillary tubes.[8]
-
Solvents: HPLC-grade or distilled solvents (e.g., ethyl acetate, hexanes, triethylamine).
-
Visualization Tools:
-
UV Lamp (254 nm).[14]
-
Staining Jar and Stains (Ninhydrin, Potassium Permanganate).
-
Heat gun or hot plate.
-
-
Samples:
-
Solution of 4-methoxybenzylamine (Starting Material 1, SM1) in a volatile solvent.
-
Solution of cyclohexanone (Starting Material 2, SM2) in a volatile solvent.
-
Aliquots from the reaction mixture at different time points (e.g., T=0, T=1h, T=2h).
-
Experimental Workflow
Caption: Step-by-step workflow for TLC analysis.
Step 1: Preparation
-
Prepare the Eluent: For this reaction, a good starting mobile phase is a 4:1 mixture of Hexanes:Ethyl Acetate with a small amount of triethylamine (~0.5%). The triethylamine is crucial to prevent the streaking of amine spots by neutralizing the acidic sites on the silica gel.[1][15]
-
Saturate the Chamber: Pour the eluent into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and lining the inside wall of the chamber. Close the lid and let it stand for 5-10 minutes to allow the chamber atmosphere to become saturated with solvent vapor. This ensures a uniform solvent front and reproducible Rf values.[1]
-
Prepare Samples: Prepare dilute solutions (~1% concentration) of the starting materials and the reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.[8]
Step 2: Spotting the Plate
-
Using a pencil, gently draw a light line (the origin) about 1 cm from the bottom of the TLC plate. Be careful not to gouge the silica layer.
-
Mark four points along the origin for spotting.
-
Using a capillary tube, apply a small spot of each sample onto the marked points in the following order:
-
Lane 1: 4-Methoxybenzylamine (SM1)
-
Lane 2: Cyclohexanone (SM2)
-
Lane 3 (Co-spot): Spot SM1, let it dry, then spot the reaction mixture directly on top of it. The co-spot helps to confirm the identity of the starting material spot within the reaction lane.[16]
-
Lane 4: Reaction Mixture (aliquot taken from the reaction).
-
-
Ensure the spots are small and concentrated for the best separation. Allow the solvent to fully evaporate from the spots before development.[9]
Step 3: Development
-
Carefully place the spotted TLC plate into the saturated developing chamber using forceps. Ensure the eluent level is below the origin line.[17]
-
Close the lid and allow the solvent front to ascend the plate undisturbed.
-
When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the position of the solvent front with a pencil.
Step 4: Visualization and Analysis
-
UV Light: Examine the dried plate under a UV lamp (254 nm). The aromatic rings in 4-methoxybenzylamine and the product will absorb UV light and appear as dark spots against the green fluorescent background.[13][14] Circle these spots with a pencil. Cyclohexanone will likely not be visible under UV light.
-
Ninhydrin Stain: This stain is highly specific for amines.[14] Briefly dip the plate into a ninhydrin solution, then gently heat it with a heat gun. Primary amines (4-methoxybenzylamine) and secondary amines (the product) will appear as distinct colored spots (typically purple or pink).[2][18] This is an excellent method for confirming the presence of the product.
-
Calculate Rf Values: Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front. Calculate the Rf for each component.[19]
Interpretation of Results
By comparing the lanes, you can effectively monitor the reaction's progress.
-
T=0 (Start of reaction): The reaction lane should show strong spots corresponding to the starting materials (SM1 and SM2).
-
During Reaction: As the reaction proceeds, the spots for SM1 and SM2 will diminish in intensity, while a new spot, corresponding to the this compound product, will appear and intensify.
-
Reaction Completion: The reaction is considered complete when the spot for the limiting reagent (e.g., 4-methoxybenzylamine) is no longer visible in the reaction mixture lane.[5]
Data Presentation: Expected Rf Values
The polarity of the compounds determines their Rf values. The starting primary amine is quite polar and will adhere strongly to the silica. The product, a secondary amine, is generally less polar. Cyclohexanone is less polar than the amines. Therefore, we can predict the following trend in Rf values.
| Compound | Role | Expected Polarity | Predicted Rf Value (Illustrative)* | Visualization Method |
| Cyclohexanone | Starting Material | Low | ~0.65 | Permanganate Stain |
| 4-Methoxybenzylamine | Starting Material | High | ~0.20 | UV, Ninhydrin |
| This compound | Product | Medium | ~0.45 | UV, Ninhydrin |
*Illustrative values using a 4:1 Hexanes:Ethyl Acetate + 0.5% Triethylamine system. Actual values must be determined experimentally.
Troubleshooting Common TLC Issues
| Problem | Probable Cause(s) | Solution(s) |
| Streaking or Tailing of Spots | Sample is too concentrated (overloaded).[8][15] Compound is strongly acidic or basic (e.g., amines on silica).[8] | Dilute the sample solution and re-spot. Add a small amount of triethylamine (~0.5%) to the eluent to neutralize the silica gel and improve the spot shape for amines.[1][15] |
| Spots Remain at the Origin (Rf ≈ 0) | The mobile phase is not polar enough to move the compounds.[1] | Increase the polarity of the eluent. For example, change the Hexanes:EtOAc ratio from 4:1 to 3:1 or 2:1. |
| Spots Run with the Solvent Front (Rf ≈ 1) | The mobile phase is too polar for the compounds.[1] | Decrease the polarity of the eluent. For example, change the Hexanes:EtOAc ratio from 4:1 to 9:1. |
| No Spots are Visible | Sample is too dilute.[17] The compound does not absorb UV light and the stain is inappropriate. | Concentrate the sample and re-spot. Use a more universal stain, such as potassium permanganate or p-anisaldehyde, which visualizes a wider range of functional groups.[8][20] |
| Uneven or Slanted Solvent Front | The TLC plate was touching the side of the chamber. The bottom edge of the plate is not level. | Reposition the plate in the center of the chamber. Ensure the plate is placed flat on the bottom of the chamber.[17] |
Conclusion
Thin-Layer Chromatography is an efficient and powerful technique for the real-time analysis of the reductive amination to form this compound. By employing the systematic protocols and troubleshooting guides detailed in this note, researchers can confidently monitor reaction kinetics, confirm product formation, and make informed decisions about reaction workup and purification. Mastery of this fundamental technique is essential for optimizing synthetic routes and ensuring the quality of intermediates and final products in a drug development pipeline.[21][22]
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Proprep. (n.d.). How do you calculate the Rf value in thin-layer chromatography (TLC)?. Retrieved from [Link]
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Marathe, S. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. Retrieved from [Link]
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LibreTexts Chemistry. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
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Pharmaceutical Technology. (2025, April 3). Understanding the capabilities of thin-layer chromatography (TLC). Retrieved from [Link]
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Wang, Q., et al. (2014). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods, 6(5), 1341-1346. Retrieved from [Link]
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Louisiana State University. (2025, July 28). Reference Books. Macromolecular Studies Group. Retrieved from [Link]
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News-Medical.Net. (n.d.). Applications of Thin Layer Chromatography. Retrieved from [Link]
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Patel, B., et al. (2011). Pharmaceutical Applications of HPTLC. IntechOpen. Retrieved from [Link]
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LibreTexts Chemistry. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]
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Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
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Ferenczi-Fodor, K., et al. (2014, August 26). Pharmaceutical Applications of TLC. LCGC Europe. Retrieved from [Link]
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Wang, Q., et al. (2014). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. ResearchGate. Retrieved from [Link]
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American Chemical Society Publications. (2012). Thin-Layer Chromatography: The "Eyes" of the Organic Chemist. Journal of Chemical Education. Retrieved from [Link]
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International Organisation of Vine and Wine (OIV). (n.d.). Detection of biogenic amines by TLC. Retrieved from [Link]
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EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
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Reddit. (2025, March 4). TLC Solvent for Very Polar Molecule. r/Chempros. Retrieved from [Link]
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Labster. (2023, August 28). Chromatography Techniques & Key Components. Retrieved from [Link]
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ResearchGate. (2017, May 10). I want good solvent system in TLC in aniline and ketone compound?. Retrieved from [Link]
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ResearchGate. (2015, November 10). How can I select a solvent system for highly polar compounds to elute in TLC and run column?. Retrieved from [Link]
-
Saini, A., & Kaushal, N. (2024). Chromatography. In StatPearls. StatPearls Publishing. Retrieved from [Link]
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Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]
-
PubMed Central. (2024, April 18). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Retrieved from [Link]
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ResearchGate. (n.d.). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. Retrieved from [Link]
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MDPI. (n.d.). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Retrieved from [Link]
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ResearchGate. (2025, August 7). Amination of cyclohexanone and cyclohexanol/cyclohexanone in the presence of ammonia and hydrogen using copper or a group VIII metal supported on a carrier as the catalyst. Retrieved from [Link]
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ResearchGate. (2025, August 5). Reductive amination of cyclohexanone in the presence of cyclohexanol over zeolites Hβ and HY. Retrieved from [Link]
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ResearchGate. (n.d.). The results from reductive amination of cyclohexanone with benzylamine.... Retrieved from [Link]
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A Stability-Indicating HPLC Method for the Purity Assessment of N-(4-methoxybenzyl)cyclohexanamine
An Application Note for the Pharmaceutical Industry
Abstract
This application note presents a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate purity assessment of N-(4-methoxybenzyl)cyclohexanamine, a key intermediate in pharmaceutical synthesis. The inherent basicity of the secondary amine moiety presents chromatographic challenges, such as peak tailing, which can compromise resolution and accuracy. This guide details a systematic approach to method development, beginning with an analysis of the analyte's physicochemical properties and culminating in a fully validated protocol. The developed reversed-phase HPLC (RP-HPLC) method utilizes a C18 stationary phase with an acidic mobile phase to ensure sharp, symmetrical peaks. The method's specificity is demonstrated through forced degradation studies, confirming its ability to separate the main analyte from potential degradation products formed under various stress conditions. This protocol is designed for researchers, analytical scientists, and quality control professionals in the drug development sector, providing a self-validating system for reliable purity determination in compliance with regulatory standards.
Introduction: The Analytical Challenge
This compound is a secondary amine containing both a non-polar cyclohexyl group and a moderately polar methoxybenzyl group. Its purity is critical for ensuring the quality and safety of subsequent active pharmaceutical ingredients (APIs). The primary analytical challenge stems from the basic nature of the secondary amine, which can interact with acidic residual silanol groups on traditional silica-based HPLC columns, leading to poor peak shape and unreliable quantification.
Therefore, a successful purity method must not only provide high resolution for potential process-related impurities but also be a "stability-indicating" method. According to the International Council for Harmonisation (ICH) guidelines, such a method must be able to unequivocally assess the analyte in the presence of its potential degradation products.[1][2][3][4] This is achieved by subjecting the analyte to forced degradation and demonstrating specificity.
This document provides a comprehensive walkthrough of the method development, a detailed final protocol, and an overview of the required validation parameters as outlined by the ICH and United States Pharmacopeia (USP).[5][6][7][8][9]
Method Development Rationale
The selection of chromatographic parameters is driven by the analyte's chemical properties to overcome the challenges associated with basic compounds.
-
Separation Mode and Column Selection : Reversed-phase chromatography is the most suitable mode for this compound of intermediate polarity.[10][11] The key to success is mitigating the interaction between the basic amine and the stationary phase. A modern, high-purity silica C18 column with high carbon load and robust end-capping is selected.[12][13][14] These columns have a minimal number of accessible silanol groups, significantly reducing peak tailing for basic analytes. A standard column dimension of 4.6 x 150 mm with 3.5 µm particles offers a good balance of efficiency, resolution, and backpressure.[10]
-
Mobile Phase Optimization :
-
pH Control : To ensure consistent retention and excellent peak shape, the secondary amine should be maintained in a single, protonated state. This is achieved by using an acidic mobile phase with a pH between 2.5 and 3.5.[15][16] At this pH, the amine is fully protonated (as its pKa is expected to be around 10-11), and the residual silanols on the silica backbone are non-ionized, thus preventing ionic interactions that cause tailing.[15]
-
Solvents and Modifiers : Acetonitrile is chosen as the organic solvent due to its low viscosity and UV transparency.[17] A volatile buffer system, such as 0.1% formic acid in water, is used to control the pH. This is also advantageous as it makes the method compatible with mass spectrometry (LC-MS) for peak identification if required.[16]
-
-
Detection : The presence of the methoxybenzyl group provides a strong chromophore. A photodiode array (PDA) or diode array detector (DAD) is used to determine the optimal detection wavelength. The primary absorbance maximum is typically observed around 228 nm, which provides high sensitivity for both the main compound and related impurities.
-
Gradient Elution : A gradient elution program is employed to ensure that impurities with a wide range of polarities can be eluted and resolved effectively within a reasonable runtime. This approach also improves peak shape and detection limits compared to an isocratic method.[18]
Detailed Application Protocol
This protocol is intended to be a self-validating system, with system suitability tests integrated to ensure the chromatographic system is performing adequately before any sample analysis.[19][20][21]
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA/DAD detector.
-
Chromatography Data System (CDS): Empower 3, Chromeleon 7, or equivalent.
-
Analytical Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm (or equivalent end-capped, high-purity C18 column).
-
Reagents: Acetonitrile (HPLC grade), Formic Acid (LC-MS grade), Water (Milli-Q or equivalent).
-
Reference Standard: this compound, >99.5% purity.
Chromatographic Conditions
| Parameter | Condition |
| Column | XBridge C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-2 min: 30% B; 2-15 min: 30% to 90% B; 15-18 min: 90% B; 18.1-22 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 228 nm (with PDA monitoring from 200-400 nm) |
| Run Time | 22 minutes |
Solution Preparation
-
Diluent: Mobile Phase A / Mobile Phase B (70:30 v/v).
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
System Suitability Testing (SST)
Before sample analysis, perform five replicate injections of the Standard Solution. The system is deemed suitable for use if it meets the criteria outlined in USP General Chapter <621>.[5][22][23]
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 1.5 | Ensures peak symmetry, crucial for accurate integration.[23] |
| Theoretical Plates (N) | N ≥ 5000 | Indicates column efficiency and separation power. |
| Precision (RSD) | RSD for peak area ≤ 1.0% | Demonstrates the reproducibility of the system.[20] |
Analysis and Calculation
-
Inject the Diluent (as a blank) to ensure no carryover or system peaks interfere.
-
Perform five replicate injections of the Standard Solution to establish system suitability.
-
Inject each Sample Solution in duplicate.
-
Calculate the purity of the sample using the area percent method, assuming a relative response factor of 1.0 for all impurities unless otherwise determined.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation and Specificity
The method must be validated according to ICH Q2(R1) guidelines to be considered reliable and suitable for its intended purpose.[6][7][9] A crucial component is demonstrating specificity through forced degradation.
Forced Degradation Protocol
Forced degradation studies are performed to generate potential degradation products and prove that the method can separate them from the parent analyte.[2][3][24] A target degradation of 5-20% is recommended to ensure significant degradants are produced without destroying the sample.[4]
-
Acid Hydrolysis: Dissolve sample in 0.1 M HCl and heat at 60 °C for 4 hours. Neutralize before injection.
-
Base Hydrolysis: Dissolve sample in 0.1 M NaOH and heat at 60 °C for 2 hours. Neutralize before injection.
-
Oxidative Degradation: Treat sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid sample to 80 °C for 48 hours.
-
Photolytic Degradation: Expose sample solution to UV light (200 watt-hours/m²) and visible light (1.2 million lux hours) as per ICH Q1B.
A control sample (unstressed) should be analyzed alongside each stressed sample.[24] The peak purity of the main analyte peak in each chromatogram should be assessed using the PDA detector to confirm that it is spectrally homogenous and free from co-eluting impurities.
Validation Parameters
The following parameters should be evaluated:
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method is free from interference from impurities and degradants. | Peak purity index > 0.999 for the main peak in stressed samples. |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the nominal concentration. |
| Accuracy | To measure the closeness of the test results to the true value. | 98.0% to 102.0% recovery for spiked samples. |
| Precision | To demonstrate the repeatability and intermediate precision of the method. | RSD ≤ 1.0% for repeatability; RSD ≤ 2.0% for intermediate precision. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Typically 80-120% of the test concentration for an assay. |
| Robustness | To show the method's reliability with small, deliberate variations in parameters. | System suitability criteria are met when parameters like flow rate (±0.1 mL/min) and column temperature (±2 °C) are varied. |
Visualizations and Data
Workflow Diagrams
Caption: A systematic workflow for HPLC method development.
Caption: Workflow for demonstrating method specificity via forced degradation.
Example Data
Table: Forced Degradation Results Summary (Note: This is representative data)
| Stress Condition | % Degradation | No. of Degradants | Resolution (Rs) of Closest Peak | Peak Purity Index |
| Acid (0.1 M HCl, 60°C) | 12.5% | 2 | 2.8 | > 0.999 |
| Base (0.1 M NaOH, 60°C) | 8.2% | 1 | 3.5 | > 0.999 |
| Oxidative (3% H₂O₂) | 18.1% | 3 | 2.2 | > 0.999 |
| Thermal (80°C) | 1.5% | 1 | > 4.0 | > 0.999 |
| Photolytic (ICH Q1B) | 4.6% | 2 | 3.1 | > 0.999 |
Conclusion
The reversed-phase HPLC method detailed in this application note is demonstrated to be rapid, precise, accurate, and specific for the purity assessment of this compound. The strategic selection of an end-capped C18 column and an acidic mobile phase successfully mitigates the common chromatographic issues associated with basic amines, yielding excellent peak symmetry and resolution. The successful separation of the parent compound from all degradants generated under forced stress conditions confirms the stability-indicating nature of the method. This protocol, when fully validated, is suitable for routine quality control analysis and stability studies in a regulated pharmaceutical environment.
References
-
Title: 〈621〉CHROMATOGRAPHY - US Pharmacopeia (USP) Source: US Pharmacopeia URL: [Link]
-
Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia (via an external source) URL: [Link]
-
Title: A Review on HPLC Method Development and Validation in Forced Degradation Studies Source: International Journal of All Research Scientific and Academic URL: [Link]
-
Title: Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development Source: Open Access Journals URL: [Link]
-
Title: A Comprehensive Guide to Selecting HPLC Columns Source: Labtech URL: [Link]
-
Title: HPLC Method Development For Basic Molecules: A Case Study Source: PharmaGuru URL: [Link]
-
Title: USP <621> Chromatography Source: DSDP Analytics URL: [Link]
-
Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]
-
Title: System suitability Requirements for a USP HPLC Method - Tips & Suggestions Source: MicroSolv URL: [Link]
-
Title: Are You Sure You Understand USP <621>? Source: LCGC International URL: [Link]
-
Title: The role of forced degradation studies in stability indicating HPLC method development Source: GSC Biological and Pharmaceutical Sciences URL: [Link]
-
Title: A practical guide to forced degradation and stability studies for drug substances Source: Onyx Scientific URL: [Link]
-
Title: How to Develop HPLC Method for Basic Compounds Source: Pharma Knowledge Forum URL: [Link]
-
Title: Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations Source: LCGC International URL: [Link]
-
Title: HPLC conditions for basic compound? Source: Chromatography Forum URL: [Link]
-
Title: System Suitability for USP Chromatographic Methods Source: ECA Academy URL: [Link]
-
Title: System Suitability Source: LCGC Europe URL: [Link]
-
Title: Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines Source: ACS Publications URL: [Link]
-
Title: Exploring the Different Mobile Phases in HPLC Source: Veeprho URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: System Suitability in HPLC Analysis Source: Pharmaguideline URL: [Link]
-
Title: Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography Source: LCGC International URL: [Link]
-
Title: Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification Source: PubMed URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: FDA URL: [Link]
-
Title: HPLC Column Selection Guide Source: SCION Instruments URL: [Link]
-
Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: EMA URL: [Link]
-
Title: Choosing the Right HPLC Column: A Complete Guide Source: Phenomenex URL: [Link]
-
Title: VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1) Source: ICH URL: [Link]
-
Title: Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Source: Taylor & Francis Online URL: [Link]
-
Title: Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector Source: Waters Corporation URL: [Link]
-
Title: HPLC Columns & LC Columns | Types, How to Choose, Compare Source: GL Sciences URL: [Link]
-
Title: Quality Guidelines Source: ICH URL: [Link]
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- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
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- 13. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
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The Strategic Role of N-(4-methoxybenzyl)cyclohexanamine in the Synthesis of Neurologically Active Molecules: Application Notes and Protocols
Introduction: Unveiling a Versatile Scaffold for CNS Drug Discovery
In the landscape of medicinal chemistry, the identification and utilization of versatile molecular scaffolds are paramount to the efficient discovery of novel therapeutic agents. N-(4-methoxybenzyl)cyclohexanamine emerges as a significant secondary amine building block, particularly in the synthesis of compounds targeting the central nervous system (CNS). Its structural composition, featuring a cyclohexylamine core and a readily cleavable N-(4-methoxybenzyl) protecting group, offers a strategic platform for the synthesis of a diverse array of bioactive molecules. This guide provides an in-depth exploration of the synthesis and application of this compound, with a focus on its role as a key intermediate in the development of potent and selective sigma-1 (σ1) receptor antagonists, a class of compounds with considerable therapeutic potential for neuropathic pain and other neurological disorders.
The cyclohexylamine moiety is a well-established pharmacophore found in numerous neurologically active compounds, including NMDA receptor modulators. The strategic incorporation of the 4-methoxybenzyl (PMB) group serves a dual purpose: it protects the secondary amine during initial synthetic manipulations and can be selectively removed under specific conditions to allow for further diversification of the molecule. This application note will detail the synthesis of the this compound precursor and its subsequent elaboration into a model sigma-1 receptor antagonist, providing researchers with the foundational knowledge and practical protocols to leverage this valuable intermediate in their drug discovery endeavors.
Part 1: Synthesis of the Precursor: this compound
The most direct and efficient route to this compound is through the reductive amination of cyclohexanone with 4-methoxybenzylamine. This one-pot reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ to the desired secondary amine. Sodium triacetoxyborohydride is a commonly employed reducing agent for this transformation due to its mildness and high selectivity for the iminium ion over the ketone starting material.
Experimental Protocol: Reductive Amination
Reaction Scheme:
Caption: Reductive amination of cyclohexanone.
Materials and Reagents:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| Cyclohexanone | C₆H₁₀O | 98.14 | 10.0 | 0.98 g (1.0 mL) |
| 4-Methoxybenzylamine | C₈H₁₁NO | 137.18 | 10.0 | 1.37 g (1.25 mL) |
| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 15.0 | 3.18 g |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 50 mL |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - | 30 mL |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (10.0 mmol) and 4-methoxybenzylamine (10.0 mmol).
-
Dissolve the reactants in dichloromethane (50 mL).
-
Stir the solution at room temperature for 20 minutes to facilitate the formation of the iminium intermediate.
-
Slowly add sodium triacetoxyborohydride (15.0 mmol) to the reaction mixture in portions over 10 minutes. Note: The reaction is mildly exothermic.
-
Continue stirring the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (30 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a colorless oil.
Part 2: Application in the Synthesis of a Sigma-1 Receptor Antagonist
The synthesized this compound serves as a key intermediate for the generation of potent sigma-1 receptor antagonists. The following protocol describes a representative N-alkylation reaction to introduce a pharmacophore commonly found in high-affinity sigma-1 ligands.
The Sigma-1 Receptor: A Key Therapeutic Target
The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It is implicated in a variety of cellular functions and its modulation has shown therapeutic promise in a range of CNS disorders, including neuropathic pain, depression, and neurodegenerative diseases[1]. Sigma-1 receptor antagonists have demonstrated analgesic effects by modulating nociceptive signaling[2][3].
Caption: Simplified Sigma-1 receptor signaling.
Experimental Protocol: N-Alkylation to a Bioactive Analog
This protocol details the synthesis of N-ethyl-N-(4-methoxybenzyl)cyclohexanamine, a simplified analog representing a common structural motif in sigma-1 receptor ligands.
Reaction Scheme:
Caption: N-alkylation of the precursor.
Materials and Reagents:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| This compound | C₁₅H₂₃NO | 233.35 | 5.0 | 1.17 g |
| Ethyl Iodide | C₂H₅I | 155.97 | 7.5 | 1.17 g (0.6 mL) |
| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 10.0 | 1.38 g |
| Acetonitrile (anhydrous) | C₂H₃N | 41.05 | - | 25 mL |
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.0 mmol), anhydrous potassium carbonate (10.0 mmol), and anhydrous acetonitrile (25 mL).
-
Stir the suspension at room temperature.
-
Add ethyl iodide (7.5 mmol) dropwise to the mixture.
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 6-8 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.
-
Rinse the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield N-ethyl-N-(4-methoxybenzyl)cyclohexanamine.
Part 3: Deprotection and Further Functionalization
The 4-methoxybenzyl (PMB) group can be cleaved under oxidative conditions, for example, using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN), to reveal the secondary amine. This deprotected intermediate can then be further functionalized to introduce a wide range of substituents, allowing for the exploration of structure-activity relationships (SAR) and the optimization of biological activity.
Conclusion
This compound is a strategically important and versatile intermediate in the synthesis of bioactive molecules, particularly those targeting the central nervous system. The protocols detailed in this guide provide a solid foundation for the synthesis of the precursor and its subsequent elaboration into potential drug candidates. The adaptability of this scaffold allows for extensive chemical modifications, making it an invaluable tool for researchers and scientists in the field of drug development.
References
-
Cobos, E. J., et al. (2017). Sigma-1 Receptor Antagonists: A New Class of Neuromodulatory Analgesics. Handb Exp Pharmacol, 244, 249-265. [Link][1]
-
Bechthold, E., et al. (2022). Synthesis of tropane-based σ1 receptor antagonists with antiallodynic activity. Eur J Med Chem, 230, 114113. [Link][3]
-
Romero, L., et al. (2022). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. ACS Chem Neurosci, 13(1), 1-15. [Link][2]
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- 2. Synthesis and study on analgesic effects of 1-[1-(4-methylphenyl) (cyclohexyl)] 4-piperidinol and 1-[1-(4-methoxyphenyl) (cyclohexyl)] 4-piperidinol as two new phencyclidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US20080039404A1 - Bifunctional analgesic compounds for opioid receptor agonists and neurokinin-1 receptor antagonists - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(4-methoxybenzyl)cyclohexanamine
Welcome to the technical support guide for the synthesis of N-(4-methoxybenzyl)cyclohexanamine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. By understanding the reaction mechanism and the genesis of common byproducts, you can significantly improve yield, purity, and the overall success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent and versatile method is the reductive amination of cyclohexanone with 4-methoxybenzylamine. This reaction typically proceeds in one or two steps, involving the formation of an intermediate imine (or iminium ion) which is subsequently reduced to the target secondary amine.[1][2] The choice of reducing agent is a critical parameter that dictates the reaction conditions and potential byproduct profile.[3]
Q2: What are the primary byproducts I should anticipate in this synthesis?
A2: The formation of byproducts is highly dependent on the chosen reducing agent and reaction conditions. The most common impurities include:
-
Cyclohexanol: Arises from the premature reduction of the starting material, cyclohexanone, by the hydride reagent.[4]
-
Unreacted Starting Materials: Residual cyclohexanone and 4-methoxybenzylamine due to incomplete reaction.[4]
-
N,N-bis(4-methoxybenzyl)cyclohexanamine (Tertiary Amine): This can occur, although to a lesser extent than in direct alkylations, if the product secondary amine reacts with another equivalent of the aldehyde (via an iminium intermediate) and is subsequently reduced.[4]
Q3: How can I effectively monitor the reaction's progress to minimize byproduct formation?
A3: Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction.[5][6] By spotting the starting materials, a co-spot (a mix of starting material and the reaction mixture), and the reaction mixture on a single plate, you can visualize the consumption of reactants and the formation of the new product spot.[5] For more quantitative analysis and to identify byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.[7][8]
Section 2: Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems, their underlying causes, and provides actionable solutions.
Issue 1: My final product is contaminated with a significant amount of cyclohexanol.
-
Underlying Cause: This is a classic selectivity problem, most common when using strong, unselective reducing agents like sodium borohydride (NaBH₄) in a one-pot procedure.[3][9] NaBH₄ is powerful enough to reduce the ketone (cyclohexanone) directly to the alcohol, competing with the desired imine reduction.[10][11]
-
Troubleshooting & Solutions:
-
Adopt a Two-Step Procedure with NaBH₄: First, mix cyclohexanone and 4-methoxybenzylamine in a suitable solvent like methanol (MeOH) and stir for 30-60 minutes to pre-form the imine.[3] Only after imine formation is evident (e.g., by TLC), should you add the NaBH₄ portion-wise at a reduced temperature (e.g., 0 °C).[3][4]
-
Switch to a Selective Reducing Agent: The most effective solution is to use Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) . STAB is a milder and sterically hindered reducing agent that selectively reduces the protonated imine (iminium ion) much faster than it reduces the ketone.[12] This allows for a convenient one-pot reaction with significantly less cyclohexanol formation.[13]
-
Issue 2: TLC and GC-MS analysis shows a large amount of unreacted starting materials.
-
Underlying Cause: This issue points to an incomplete or stalled reaction. Potential causes include poor quality of reagents, incorrect stoichiometry, insufficient reaction time, or suboptimal pH for imine formation.
-
Troubleshooting & Solutions:
-
Verify Reagent Quality: Ensure starting materials are pure and the reducing agent is not expired or degraded. The potency of STAB can degrade over time and can be assayed if necessary.[13]
-
Optimize Stoichiometry: Typically, a slight excess (1.1-1.2 equivalents) of the amine and the reducing agent (1.2-1.5 equivalents for STAB) is used.
-
Catalyze Imine Formation: For ketone-based reductive aminations, adding a catalytic amount of acetic acid (AcOH) can accelerate the dehydration step to form the imine, especially when using STAB in solvents like dichloromethane (DCM) or dichloroethane (DCE).[12][14]
-
Increase Reaction Time/Temperature: Monitor the reaction by TLC. If it appears stalled, consider extending the reaction time.[4] Gentle heating may be applied, but this can also increase the rate of side reactions.
-
Issue 3: I've identified a higher molecular weight impurity consistent with a tertiary amine.
-
Underlying Cause: Over-alkylation can occur when the newly formed this compound (a secondary amine) reacts with another molecule of cyclohexanone to form a tertiary iminium ion, which is then reduced.[4] While less of a problem than with direct alkylation using halides, it can still reduce the yield of the desired product.[11]
-
Troubleshooting & Solutions:
-
Control Stoichiometry: Avoid using a large excess of cyclohexanone.
-
Stepwise Reduction: In cases where dialkylation is a significant issue, a stepwise procedure involving the isolation of the imine followed by its reduction can provide a cleaner product.[12]
-
Temperature Control: Lowering the reaction temperature can sometimes improve selectivity by reducing the rate of the second "alkylation" step.[4]
-
Section 3: Protocols & Methodologies
Protocol 1: Synthesis via One-Pot Reductive Amination using STAB
-
To a round-bottom flask, add cyclohexanone (1.0 equiv.) and 4-methoxybenzylamine (1.1 equiv.) to an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[12]
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 equiv.).
-
Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 equiv.) portion-wise to the stirred solution.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC until the limiting reactant is consumed.[15]
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[16]
Protocol 2: Purification by Column Chromatography
-
Prepare a silica gel slurry using a non-polar solvent (e.g., hexane or petroleum ether) and pack a chromatography column.[16]
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Load the dissolved product onto the top of the silica gel column.
-
Begin elution with a non-polar mobile phase (e.g., 100% hexane).
-
Gradually increase the polarity of the eluent by adding ethyl acetate. A typical gradient might be from 0% to 20% ethyl acetate in hexane.[4]
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[16]
Section 4: Data Summary & Visualizations
Table 1: Comparison of Common Reducing Agents and Associated Byproducts
| Reducing Agent | Typical Procedure | Primary Byproduct | Mitigation Strategy | Selectivity |
| Sodium Borohydride (NaBH₄) | Two-step (Imine pre-formation) | Cyclohexanol | Pre-form imine before adding NaBH₄ at 0 °C.[3] | Low (Reduces Ketones)[10] |
| Sodium Triacetoxyborohydride (STAB) | One-pot | Minimal | Use of anhydrous aprotic solvent (DCM, DCE).[10][13] | High (Selective for Imines)[13][12] |
| H₂ / Catalyst (e.g., Pd/C) | One-pot | Varies by catalyst and conditions | Optimize catalyst, pressure, and temperature.[2][17] | High (Generally clean) |
Diagram 1: Reaction Pathways in this compound Synthesis
Caption: Main reaction pathway (green) vs. common side reactions (red).
References
-
ResearchGate. (2017). How to monitor the progress of the reaction of reductive amination of D-maltose with aliphatic amines? Retrieved from [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Sourced from Organic Chemistry Portal. Retrieved from [Link]
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Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
-
Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Chem 115. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
Gribble, G. W. (2000). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ChemInform, 31(36). Sourced from ResearchGate. Retrieved from [Link]
-
Quora. (2020). What is the reaction mechanism of the amine reduction of carbonyl in the presence of NaBH4? Retrieved from [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]
-
Thakore, R. R., Casotti, G., Gao, E. S., Jin, H. S., & Lipshutz, B. H. (2020). Chemoselective Reductive Aminations in Aqueous Nanoreactors Using Parts per Million Level Pd/C Catalysis. Organic Letters, 22(16), 6334–6339. Retrieved from [Link]
-
ACD/Labs. (n.d.). Qualitative Elucidation via TLC Staining. Retrieved from [Link]
-
ResearchGate. (n.d.). The results from reductive amination of cyclohexanone with benzylamine... Retrieved from [Link]
-
MDPI. (2022). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Retrieved from [Link]
-
NIH. (n.d.). Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. Retrieved from [Link]
-
PubChem. (n.d.). Benzenemethanamine, N-cyclohexyl-. Retrieved from [Link]
-
ResearchGate. (2022). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Retrieved from [Link]
-
ResearchGate. (n.d.). Reductive amination of cyclohexanone in the presence of cyclohexanol over zeolites Hβ and HY. Retrieved from [Link]
- Google Patents. (n.d.). US9718795B2 - 1,4-cyclohexylamine derivatives and processes for the preparation thereof.
-
MDPI. (2023). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Retrieved from [Link]
-
PubMed. (2025). GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids. Retrieved from [Link]
-
Supporting Information. (n.d.). Direct Liquid-Phase Phenol-to-Aniline Amination Using Pd/C. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Retrieved from [Link]
-
ResearchGate. (n.d.). Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. Retrieved from [Link]
-
SciSpace. (n.d.). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. Retrieved from [Link]
- Google Patents. (n.d.). EP1238965A1 - A process for the preparation of 1-(2-dimethylamino-(4-methoxyphenyl)-ethyl)cyclohexanol.
- Google Patents. (n.d.). US3347920A - Purification of cyclohexylamine.
Sources
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challenges in the scale-up of N-(4-methoxybenzyl)cyclohexanamine production
Technical Support Center: N-(4-methoxybenzyl)cyclohexanamine Production
A Senior Application Scientist's Guide to Scale-Up Challenges, Troubleshooting, and Process Optimization
Welcome to the technical support center for the synthesis and scale-up of this compound. This guide is designed for researchers, process chemists, and drug development professionals. It moves beyond standard protocols to address the nuanced challenges encountered when transitioning this synthesis from the laboratory bench to pilot plant or full-scale production. Here, we emphasize the causality behind experimental choices and provide robust, field-proven solutions to common and complex problems.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to high-level questions regarding the production of this compound.
Q1: What is the most common and scalable synthetic route for this compound?
A: The most prevalent and industrially viable method is a one-pot reductive amination. This process involves the condensation of cyclohexanone and 4-methoxybenzylamine to form an intermediate imine, which is subsequently reduced in situ to the desired secondary amine. This approach is favored for its atom economy and process efficiency.[1]
Q2: What are the most critical parameters to monitor during the scale-up of this reductive amination?
A: The three most critical parameters are:
-
Temperature Control: The reaction, particularly the reduction step, can be significantly exothermic. Inadequate heat removal at larger scales can lead to thermal runaway, increased byproduct formation, and safety hazards.[2]
-
Water Management: Imine formation is an equilibrium reaction that produces water. Efficient removal of this water drives the reaction toward completion but must be managed carefully depending on the chosen reducing agent.
-
Reagent Stoichiometry and Addition Rate: Precise control over the molar ratios of reactants and the addition rate of the reducing agent is crucial to maximize yield and minimize side reactions like ketone reduction.
Q3: Which reducing agent is most suitable for large-scale production?
A: The choice depends on a balance of cost, safety, selectivity, and ease of work-up.
-
Catalytic Hydrogenation (e.g., H₂/Pd/C): Highly atom-efficient and cost-effective, producing only water as a byproduct. However, it requires specialized high-pressure equipment and careful handling of flammable hydrogen gas and potentially pyrophoric catalysts.
-
Sodium Borohydride (NaBH₄): A common, cost-effective choice. Its reactivity requires careful temperature control and it can reduce the starting cyclohexanone to cyclohexanol if conditions are not optimized.[1]
-
Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (NaBH₃CN): These are milder and more selective reducing agents that are particularly effective at reducing imines in the presence of ketones.[1] They are often used in lab-scale synthesis but can be more expensive and generate more waste for large-scale processes.
Q4: What are the primary safety concerns during scale-up?
A: Key safety hazards include:
-
Thermal Runaway: As mentioned, the exothermicity of the reduction step is a major concern. The surface-area-to-volume ratio decreases upon scale-up, hindering heat dissipation.[2]
-
Hydrogen Handling (if applicable): Use of high-pressure hydrogen requires intrinsically safe equipment and protocols to prevent explosions.
-
Catalyst Handling: Some catalysts, like Raney Nickel or dry Palladium on Carbon (Pd/C), can be pyrophoric and must be handled under an inert atmosphere or as a wet slurry.
-
Solvent Flammability: The use of flammable organic solvents like methanol or THF requires appropriate grounding, ventilation, and fire suppression systems.
Section 2: Troubleshooting Guide
This guide addresses specific issues encountered during synthesis and scale-up in a detailed question-and-answer format.
Issue 1: Low Conversion & Stalled Reactions
Q: My reaction stalls at 60-70% conversion, even with extended reaction times. What are the likely causes and how can I improve the yield?
A: Stalled reactions in this synthesis are almost always linked to the imine formation equilibrium. The condensation of cyclohexanone and 4-methoxybenzylamine to the corresponding imine is reversible.
Causality & Explanation: The equilibrium must be shifted towards the imine for the reduction to proceed to completion. The primary inhibitor of this forward reaction is the water produced during condensation. On a small scale, high concentrations of reactants can be sufficient, but on a larger scale, the accumulation of water can halt the reaction.
Solutions:
-
Water Removal:
-
Azeotropic Distillation: If using a suitable solvent like toluene, a Dean-Stark apparatus can be used to physically remove water as it forms. This is a highly effective method for driving the equilibrium forward.
-
Drying Agents: The use of molecular sieves (3Å or 4Å) can be effective, but their capacity and potential to be crushed by agitation in large reactors can be problematic.[3] This is often more suitable for lab or small pilot-scale batches.
-
-
pH Control: The rate of imine formation is pH-dependent. Mildly acidic conditions (pH 4-6) can catalyze imine formation. This can be achieved by adding a catalytic amount of an acid like acetic acid. However, be aware that the stability of borohydride reducing agents is also pH-dependent; they decompose more rapidly under acidic conditions.
-
Temperature Optimization: Gently heating the mixture (e.g., 40-50°C) during the initial condensation phase can accelerate imine formation before the reducing agent is added.
Dot Diagram: Troubleshooting Low Conversion
Caption: A logical flowchart for diagnosing and solving low reaction conversion.
Issue 2: Byproduct Formation
Q: My crude product is contaminated with a significant amount of cyclohexanol. How can I suppress this side reaction?
A: The formation of cyclohexanol results from the reduction of the cyclohexanone starting material before it can form the imine. This is a common issue when using powerful, non-selective reducing agents like sodium borohydride.
Causality & Explanation: There is a kinetic competition between imine formation and ketone reduction. If the rate of ketone reduction is comparable to or faster than imine formation, a significant amount of the cyclohexanone will be converted to the alcohol byproduct.
Solutions:
-
Choice of Reducing Agent: The most effective solution is to use a reducing agent that is selective for the imine over the ketone.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is an excellent choice for its high selectivity. It is mild enough not to significantly reduce the ketone under the reaction conditions.
-
Sodium Cyanoborohydride (NaBH₃CN): Similar to STAB, it is more selective for the imine, especially at a slightly acidic pH.[1] However, its toxicity (due to the potential release of HCN gas if the pH becomes too acidic) makes it less desirable for large-scale production.
-
-
Process Control (with NaBH₄): If using sodium borohydride for cost reasons, the process must be carefully controlled:
-
Two-Step, One-Pot: Allow the cyclohexanone and 4-methoxybenzylamine to stir for a period (e.g., 1-2 hours) to allow the imine equilibrium to be established before adding the NaBH₄.
-
Slow Addition: Add the NaBH₄ solution slowly and at a controlled temperature (e.g., 0-10°C) to manage the exotherm and allow the imine to be reduced as it's formed, keeping the concentration of unreacted borohydride low.
-
Q: I'm observing a high-molecular-weight, bright yellow impurity, especially when using a basic catalyst. What is it and how can I avoid it?
A: This is very likely the bis-adduct, (2E,6E)-2,6-bis(4-methoxybenzylidene)cyclohexanone, formed via a double aldol condensation.
Causality & Explanation: Cyclohexanone has two acidic α-positions. In the presence of a base (or sometimes acid), it can form an enolate which can attack the carbonyl of 4-methoxybenzaldehyde. Since 4-methoxybenzaldehyde has no α-hydrogens, it cannot enolize, making it a good partner for this crossed-aldol (Claisen-Schmidt) condensation.[4] The reaction can occur on both sides of the cyclohexanone.
Solutions:
-
Avoid Strong Bases: Do not use strong bases like NaOH or KOH if possible. The amine reactant itself provides sufficient basicity for the reaction to proceed.
-
Control Stoichiometry: Use a slight excess of cyclohexanone (e.g., 1.05-1.1 equivalents) to ensure the 4-methoxybenzylamine is fully consumed, as the aldehyde is required for the aldol reaction.
-
Temperature Control: Keep the reaction temperature low, as higher temperatures tend to favor the aldol condensation pathway.
Dot Diagram: Major Side Reaction Pathways
Caption: Primary reaction pathway versus common side reactions.
Section 3: Recommended Scale-Up Protocol & Data
This section provides a robust, scalable protocol using catalytic hydrogenation, which is often preferred in manufacturing for its efficiency and low waste.
Experimental Protocol: Catalytic Hydrogenation Route
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Molar Eq. | Notes |
| Cyclohexanone | 98.14 | 1.05 | Slight excess to minimize aldol byproduct. |
| 4-Methoxybenzylamine | 137.18 | 1.00 | Limiting reagent. |
| Palladium on Carbon (5% Pd/C) | N/A | 0.5-1 mol% | Use as a 50% wet paste for safety. |
| Methanol | 32.04 | ~10 vol | Solvent. |
| Hydrogen (H₂) Gas | 2.02 | Excess | High purity grade. |
Procedure:
-
Reactor Inerting: Ensure the high-pressure reactor is clean, dry, and inerted by purging with nitrogen gas three times.
-
Charging Reactants: Charge the reactor with methanol, cyclohexanone (1.05 eq.), and 4-methoxybenzylamine (1.0 eq.).
-
Catalyst Slurry: In a separate vessel, create a slurry of the 5% Pd/C (50% wet) in a small amount of methanol. Add this slurry to the reactor. Safety Note: Never add dry Pd/C to a flammable solvent.
-
Sealing and Purging: Seal the reactor. Purge the headspace with nitrogen three times, then purge with hydrogen gas three times to remove all nitrogen.
-
Reaction: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi). Begin agitation and heat the reactor to the target temperature (e.g., 40-50°C).
-
Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is complete when hydrogen uptake ceases. An in-process control (IPC) sample can be carefully taken (after depressurizing and purging) to confirm completion by GC or HPLC.
-
Work-up:
-
Cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the reactor with nitrogen three times.
-
Filter the reaction mixture through a bed of celite to remove the Pd/C catalyst. Safety Note: The filter cake must be kept wet with solvent to prevent ignition of the catalyst upon exposure to air.
-
Wash the filter cake with additional methanol.
-
Concentrate the combined filtrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can often be purified by vacuum distillation or by forming a salt (e.g., the hydrochloride salt) which can be isolated by crystallization and filtration.
Data Summary: Comparison of Reducing Agents for Scale-Up
| Parameter | Catalytic Hydrogenation (H₂/Pd/C) | Sodium Borohydride (NaBH₄) | Sodium Triacetoxyborohydride (STAB) |
| Selectivity | High (can over-reduce aromatic ring under harsh conditions) | Moderate (can reduce ketone) | Very High (highly selective for imine) |
| Cost | Low (reagent), High (equipment) | Low | High |
| Safety | High pressure H₂, pyrophoric catalyst | Flammable H₂ evolution during quench, exotherm | Generally safer, less energetic |
| Work-up | Catalyst filtration | Aqueous quench, salt removal | Aqueous quench, borate salt removal |
| Waste Stream | Minimal (catalyst is recycled) | Borate salts | Borate and acetate salts |
| Scalability | Excellent (industry standard) | Good | Moderate (cost can be prohibitive) |
References
- Vertex AI Search, based on Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. (2021). Organic Process Research & Development.
- Vertex AI Search, based on Large-scale reductive amination and synthesis applications. (n.d.).
-
University of Manchester. (2019). Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. Research Explorer. Available at: [Link]
- BenchChem. (n.d.). Synthesis of N-cyclohexyl-4-methoxybenzenesulfonamide.
- ACS Publications. (n.d.). Large-Scale Carbonyl Reductions in the Pharmaceutical Industry. Organic Process Research & Development.
-
Tarbe, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
- Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides.
-
Reddit. (2022). Reductive amination difficulties - poor conversion. r/Chempros. Available at: [Link]
- Study.com. (n.d.). What is the name of the product formed by a double aldol condensation between 4-methoxybenzaldehyde and cyclohexanone?. Homework.Study.com.
- MDPI. (n.d.).
- ACS Publications. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes.
- NIH. (n.d.). Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd.
- BenchChem. (n.d.). Base-Catalyzed Condensation of 4-Methoxybenzaldehyde and Cyclohexanone.
Sources
Technical Support Center: Purification of N-(4-methoxybenzyl)cyclohexanamine
Welcome to the technical support center for the purification of N-(4--methoxybenzyl)cyclohexanamine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find practical, in-depth troubleshooting advice and detailed protocols to address common and complex purification challenges. Our focus is on explaining the causality behind experimental choices to empower you to resolve issues effectively.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions encountered during the synthesis and purification of N-(4-methoxybenzyl)cyclohexanamine.
Q1: What are the most likely impurities from a reductive amination synthesis?
The synthesis of this compound typically involves the reductive amination of cyclohexanone and 4-methoxybenzylamine.[1][2] Potential impurities include:
-
Unreacted Starting Materials: Residual cyclohexanone and 4-methoxybenzylamine.[3]
-
Intermediate Imine: The N-(4-methoxybenzyl)cyclohexan-1-imine formed before the reduction step.
-
Over-alkylation Product: Bis(4-methoxybenzyl)amine, if the primary amine starting material reacts with the product.[4]
-
Reducing Agent Byproducts: Borate salts or other residues from reagents like sodium borohydride or sodium triacetoxyborohydride.[2]
Q2: What are the expected physical properties of pure this compound?
Pure this compound is typically a liquid at room temperature. Key physical properties are summarized below. Significant deviation from these values may indicate the presence of impurities.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₁NO | [5] |
| Molecular Weight | 219.32 g/mol | [5] |
| Boiling Point | 331.9°C at 760 mmHg | [5] |
| Density | 1.01 g/cm³ | [5] |
| Refractive Index | 1.531 | [5] |
Q3: How can I quickly assess the purity of my crude product?
Thin-Layer Chromatography (TLC) is the most effective method for rapid purity assessment. Use a silica gel plate and an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). Visualizing the plate under UV light and with a potassium permanganate stain can help identify the product, starting materials, and non-UV active impurities. The presence of multiple spots indicates an impure sample requiring further purification.
Section 2: In-Depth Troubleshooting Guides
This section addresses specific, challenging scenarios you may encounter during purification and provides structured solutions.
Guide 1: "My product is an oil and will not crystallize."
This is a common issue, as many amines and their salts can form oils ("oiling out") instead of crystalline solids, especially in the presence of impurities.[6]
Causality: Oiling out occurs when a substance separates from a solution at a temperature above its melting point. Impurities can depress the melting point and interfere with crystal lattice formation. For amines, which are often liquids or low-melting solids, this is particularly prevalent.
Troubleshooting Strategy:
-
Convert to a Hydrochloride Salt: Amines can often be converted into their hydrochloride salts, which are typically crystalline and have higher melting points.[7][8] This is a highly effective strategy for inducing crystallization and is a purification step in itself.
-
Solvent Selection: If attempting to crystallize the free base, ensure the correct solvent is used. A good recrystallization solvent should dissolve the compound when hot but not when cold. For amines, solvents like isopropanol or mixtures of ethyl acetate and hexanes can be effective.[9]
-
Slow Cooling: Rapid cooling encourages oiling out.[6] Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.
-
Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line. If you have a small amount of pure, solid product, add a "seed crystal" to the cooled solution to initiate crystallization.
Guide 2: "TLC analysis shows multiple spots with different polarities."
This result indicates a mixture of compounds, requiring a more robust separation technique than simple recrystallization. Flash column chromatography is the standard method for separating components of a mixture based on their differential adsorption to a stationary phase.[10]
Causality: Amines can be challenging to purify on standard silica gel due to their basic nature. The acidic silanol groups on the silica surface can strongly interact with the basic amine, leading to peak tailing and poor separation.[10]
Troubleshooting Strategy:
-
Deactivate the Silica: To mitigate tailing, the silica gel can be "deactivated" or "neutralized." This is commonly achieved by adding a small amount of a basic modifier, such as triethylamine (TEA) (typically 0.5-2% v/v), to the mobile phase (eluent).[10][11]
-
Use an Alternative Stationary Phase: For particularly problematic separations, consider using an alternative to standard silica.
-
Amine-functionalized silica: This stationary phase has a basic surface that repels basic compounds, leading to better peak shape without needing a mobile phase modifier.[10][12][13]
-
Alumina (basic or neutral): Alumina is another alternative to silica for purifying basic compounds.[11]
-
Reversed-phase (C18) silica: This is useful for polar amines, using mobile phases like water and acetonitrile.[14]
-
-
Optimize the Mobile Phase: Systematically test different solvent systems using TLC to find the one that provides the best separation (difference in Rf values) between your product and the impurities. A common starting point is a gradient of ethyl acetate in hexanes.
Guide 3: "My product is contaminated with neutral or acidic starting materials."
If the primary impurities are the unreacted (and neutral) cyclohexanone or acidic byproducts, a liquid-liquid acid-base extraction is a highly efficient purification method.[15][16]
Causality: This technique exploits the basicity of the target amine. By treating an organic solution of the crude product with an aqueous acid (like HCl), the amine is protonated to form a water-soluble ammonium salt (R₃NH⁺Cl⁻).[17] Neutral organic impurities, like cyclohexanone, will remain in the organic layer and can be physically separated.
Workflow:
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as dichloromethane or diethyl ether.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash it with an aqueous acid solution (e.g., 1M HCl). The protonated amine will move into the aqueous layer.
-
Separation: Drain and collect the aqueous layer. The organic layer, containing neutral impurities, can be discarded.
-
Basification: Cool the collected aqueous layer in an ice bath and add a base (e.g., 2M NaOH) until the solution is basic (pH > 10). This deprotonates the ammonium salt, regenerating the neutral, water-insoluble free amine.[15]
-
Re-extraction: Extract the free amine back into a fresh portion of organic solvent.
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (like Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified amine.
Section 3: Visualized Workflows and Decision Logic
Choosing the Right Purification Method
The following decision tree provides a logical pathway for selecting the most appropriate purification strategy based on initial analysis of your crude product.
Caption: Troubleshooting decision tree for purification.
Acid-Base Extraction Workflow
This diagram illustrates the step-by-step process of separating the basic amine product from neutral impurities.
Caption: Workflow diagram for acid-base extraction.
Section 4: Standard Operating Procedures (SOPs)
SOP-01: Flash Column Chromatography (with TEA modification)
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% Ethyl Acetate in Hexanes).
-
Column Packing: Pour the slurry into the column and use gentle air pressure to pack the silica bed, ensuring no air bubbles are trapped.
-
Equilibration: Elute the packed column with at least 3-5 column volumes of the starting eluent containing 1% triethylamine (TEA).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). Carefully add this powder to the top of the packed column.
-
Elution: Begin elution with the starting eluent (e.g., 94% Hexanes / 5% EtOAc / 1% TEA). Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.
-
Fraction Collection: Collect fractions in test tubes and analyze them by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent and TEA under reduced pressure.
References
-
Mahler, M., Swartz, S., & Thomason, V. (2012). RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO. Available at: [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Available at: [Link]
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Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Available at: [Link]
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Wikipedia. (n.d.). Acid–base extraction. Available at: [Link]
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Kinesis. (2012). Flash Chromatography Separation of Basic Organic Compounds without Modifier. Available at: [Link]
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Bedrock Chem Infra. (2025). Troubleshooting Common Chemical Process Issues — Expert Tips. Available at: [Link]
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Reddit. (2024). Amine workup. Available at: [Link]
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TAPP. (2024). Troubleshooting Technical Issues in Chemical Processes: A Step-by-Step Guide. Available at: [Link]
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Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]
-
Royal Society of Chemistry. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Available at: [Link]
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University of Colorado Boulder. (n.d.). Liquid/liquid Extraction. Available at: [Link]
-
Biotage. (2023). When should I use an amine-bonded silica for flash chromatography?. Available at: [Link]
-
Home Water Research. (2025). Common Issues With Home Water Purification Systems And Their Solutions. Available at: [Link]
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ChemBK. (2024). Cyclohexanamine, 4-methoxy-, trans-. Available at: [Link]
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Journal of the American Chemical Society. (2005). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Available at: [Link]
-
ResearchGate. (2017). Purification of organic hydrochloride salt?. Available at: [Link]
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PubChem. (n.d.). N-Ethyl-1-(4-methoxyphenyl)cyclohexanamine hydrochloride. Available at: [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]
-
Sarex. (n.d.). 4-Methoxybenzylamine. Available at: [Link]
-
Chemistry Stack Exchange. (2019). Reductive amination in case of secondary amines. Available at: [Link]
-
University of Rochester. (n.d.). Solvents for Recrystallization. Available at: [Link]
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]
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Carbohydrate Polymers. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. Available at: [Link]
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The Journal of Organic Chemistry. (1963). The Synthesis of Secondary and Tertiary Amines by Borohydride Reduction. Available at: [Link]
-
Wikipedia. (n.d.). Cyclohexylamine. Available at: [Link]
-
Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Bis(4-methoxybenzyl)amine Synthesis. Available at: [Link]
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reaction monitoring techniques for N-(4-methoxybenzyl)cyclohexanamine synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the synthesis of N-(4-methoxybenzyl)cyclohexanamine, a secondary amine commonly prepared via reductive amination. As Senior Application Scientists, we have designed this resource to move beyond simple protocols, focusing on the causality behind experimental choices and providing robust troubleshooting strategies to ensure the integrity of your results.
Reaction Overview: Reductive Amination
The synthesis of this compound is typically achieved through the reductive amination of cyclohexanone with 4-methoxybenzylamine. This process involves two key steps: the formation of an intermediate imine (or iminium ion) followed by its reduction to the final secondary amine product.[1][2][3] The reaction's success hinges on careful monitoring to ensure complete imine formation before reduction and to minimize side products.[4][5]
}
Reductive amination pathway for this compound.
Reaction Monitoring Techniques: A Comparative Guide
Effective reaction monitoring is crucial for optimizing yield and purity.[6] It allows for the determination of the reaction endpoint and provides insight into the formation of any byproducts. Several techniques can be employed, each with distinct advantages.
| Technique | Principle | Speed | Information Provided | Use Case |
| TLC | Separation by polarity | Fast (<30 min) | Qualitative (presence/absence of spots) | Rapid, routine progress checks |
| GC-MS | Separation by boiling point & mass | Moderate (30-60 min) | Quantitative, structural (mass fragment) | Purity assessment, byproduct identification |
| LC-MS | Separation by polarity & mass | Moderate (20-40 min) | Quantitative, structural (molecular ion) | For less volatile or thermally labile compounds |
| NMR | Nuclear spin resonance | Fast (<5 min per scan) | Quantitative, definitive structural data | Mechanistic studies, imine formation confirmation[1][7] |
Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for its speed and low cost, making it ideal for quickly assessing the consumption of starting materials.[8][9][10]
Q: How do I set up a TLC experiment for this reaction?
A: Experimental Protocol:
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates.
-
Sample Preparation: At timed intervals, withdraw a small aliquot (~5 µL) from the reaction. Quench it in a vial with ~1 mL of ethyl acetate and a drop of water.
-
Spotting: On the TLC plate's baseline, spot the starting materials (cyclohexanone and 4-methoxybenzylamine) and the quenched reaction mixture. A co-spot (starting materials and reaction mixture in the same lane) is highly recommended for accurate comparison.
-
Development: Develop the plate in a chamber pre-saturated with a mobile phase such as 20-30% ethyl acetate in hexane.
-
Visualization: Visualize the spots under UV light (254 nm). The aromatic 4-methoxybenzylamine and the product will be UV active. Staining with potassium permanganate or p-anisaldehyde can help visualize the non-aromatic cyclohexanone and confirm the presence of the amine product.[9]
}
Workflow for TLC reaction monitoring.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides both quantitative data and structural information, making it excellent for confirming product identity and identifying byproducts.[11][12][13]
Q: My reaction mixture contains non-volatile components. How should I prepare my sample for GC-MS?
A: Experimental Protocol:
-
Sample Preparation: Take an aliquot of the reaction mixture and perform a mini-workup. Quench with water or a mild base (e.g., saturated NaHCO₃ solution).
-
Extraction: Extract the organic components with a solvent like ethyl acetate or dichloromethane.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Dilution: Dilute the dried organic extract to a suitable concentration (e.g., ~1 mg/mL) with the extraction solvent.
-
Analysis: Inject the sample into the GC-MS. A typical method would involve a column like a DB-5 or HP-5, with a temperature program starting around 100°C and ramping up to 280°C.
Expected Results:
| Compound | Expected Retention Time | Key m/z fragments |
| Cyclohexanone | Early | 98 (M+), 83, 55, 42 |
| 4-Methoxybenzylamine | Middle | 137 (M+), 122, 91 |
| This compound | Late | 219 (M+), 121 (base peak), 91 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for unambiguous structure elucidation and can be used to monitor the reaction in situ without workup.[7][14][15] It is particularly useful for confirming the formation of the imine intermediate, which can be unstable to other analytical techniques.[1][4]
Q: How can I use ¹H NMR to see if the imine has formed before adding the reducing agent?
A: Experimental Protocol:
-
Sample Preparation: Before adding the reducing agent, take an aliquot of the reaction mixture.
-
Solvent: Evaporate the reaction solvent and redissolve the residue in a deuterated solvent like CDCl₃.
-
Analysis: Acquire a ¹H NMR spectrum.
Interpretation:
-
Disappearance of Aldehyde/Ketone: The proton signal for the cyclohexanone starting material will disappear.
-
Appearance of Imine Proton: A new signal will appear for the imine C=N-H proton, typically in the range of 7.5-8.5 ppm.
-
Shift of Benzyl Protons: The benzylic protons (-CH₂-) adjacent to the nitrogen will shift. In the starting amine, they appear around 3.8 ppm. In the imine, they will shift downfield. In the final product, they will shift to a different position, typically around 3.7 ppm.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and monitoring of this compound.
Q1: My TLC shows that my starting amine is consumed, but there's no product spot. What's happening?
A1: This scenario strongly suggests that the imine has formed, but the reduction has not yet occurred or is incomplete. The imine is often a different polarity than the starting materials and product and may appear as a new spot. If you haven't added the reducing agent, this is the expected result. If you have added the reducing agent, it may indicate a problem with its reactivity.
-
Troubleshooting Steps:
-
Confirm Imine Formation: Use ¹H NMR to check for the characteristic imine proton signal.[1][14]
-
Check Reducing Agent: Ensure your reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) is fresh and has been stored under anhydrous conditions. These reagents are moisture-sensitive.[2][5]
-
Reaction Time: The reduction step may require several hours to overnight for completion. Continue monitoring the reaction.
-
Q2: I see multiple spots on my TLC plate after the reaction should be complete. What are the likely side products?
A2: The presence of multiple spots indicates an incomplete reaction or the formation of side products.
-
Possible Identities of Spots:
-
Unreacted Starting Materials: Co-spot with your starting cyclohexanone and 4-methoxybenzylamine to confirm.
-
Benzyl Alcohol Derivative: If using a strong reducing agent like sodium borohydride (NaBH₄) before imine formation is complete, it can reduce the cyclohexanone to cyclohexanol.[5][16] Using a milder, imine-selective reducing agent like sodium triacetoxyborohydride (STAB) minimizes this.[2][16]
-
Over-alkylation: While less common in reductive amination than direct alkylation, it's possible to form a tertiary amine if the product reacts further.[16][17] This is more likely if the reaction conditions are harsh.
-
-
Troubleshooting Steps:
-
Optimize Imine Formation: Ensure the imine is fully formed before adding the reducing agent. Stirring the ketone and amine with a dehydrating agent (like molecular sieves) or under Dean-Stark conditions can drive the equilibrium.[4]
-
Choice of Reducing Agent: Use STAB or NaBH₃CN, which are selective for the imine/iminium ion over the ketone.[2]
-
Q3: My GC-MS shows the correct product mass, but the yield is very low. Where could my product have gone?
A3: Low yield despite product formation can be due to several factors, from reaction conditions to workup procedures.
-
Troubleshooting Steps:
-
pH of the Reaction: Imine formation is typically catalyzed by mild acid (like acetic acid). The optimal pH is crucial; if the medium is too acidic, the starting amine will be protonated and non-nucleophilic. If too basic, the carbonyl will not be activated.
-
Workup Losses: The product is a basic amine. During an aqueous workup, ensure the aqueous layer is sufficiently basic (pH > 10) before extraction to prevent the protonated amine from remaining in the aqueous phase.
-
Purification: Amines can sometimes be difficult to purify via silica gel chromatography due to their basicity, leading to streaking and poor separation. Consider treating your silica gel with triethylamine or using a different stationary phase like alumina.
-
Q4: My LC-MS analysis is difficult because the reducing agent is interfering with the measurement. How can I avoid this?
A4: Borohydride-based reducing agents can indeed cause issues with LC-MS, such as plugging the ESI capillary.
-
Troubleshooting Steps:
-
Thorough Quenching: Ensure the reaction is properly quenched before analysis. Slowly adding water or a mild acid (e.g., 1M HCl) will decompose the excess hydride reagent.
-
Sample Workup: Performing a liquid-liquid extraction as described for the GC-MS sample preparation is the most effective way to remove the inorganic salts and residual reducing agent before LC-MS analysis.
-
}
Troubleshooting decision tree for the synthesis.
References
-
ResearchGate. (2017). How to monitor the progress of the reaction of reductive amination of D-maltose with aliphatic amines? [Online Forum]. Available at: [Link]
-
ACS Publications. (2020). High-Throughput Screening of Reductive Amination Reactions Using Desorption Electrospray Ionization Mass Spectrometry. Organic Process Research & Development. Available at: [Link]
-
Reddit. (2018). Forcing a Reductive Amination. r/chemistry. [Online Forum]. Available at: [Link]
-
PMC - NIH. (n.d.). Reductive aminations by imine reductases: from milligrams to tons. Available at: [Link]
-
Waters Corporation. (n.d.). Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. Available at: [Link]
-
ResearchGate. (n.d.). Imine synthesis monitored by in-line NMR. [Image]. Available at: [Link]
-
Magritek. (n.d.). Online monitoring of the formation of a diimine. Available at: [Link]
-
MDPI. (n.d.). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Available at: [Link]
-
Royal Society of Chemistry. (2022). Chemical Science. Available at: [Link]
-
ResearchGate. (n.d.). Use of TLC to monitor the progress of an enzymatic synthesis.... [Image]. Available at: [Link]
-
PMC - PubMed Central. (n.d.). Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. Available at: [Link]
-
ResearchGate. (n.d.). Product distributions of reductive amination of cyclohexanone.... [Image]. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Available at: [Link]
-
ResearchGate. (n.d.). Reductive amination of 2-hexanone (4) and propargylamine (5): Results.... [Image]. Available at: [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]
-
ACS Publications. (2019). Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. (2025). Direct reductive amination of ketones with amines by reductive aminases. Available at: [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Available at: [Link]
-
MDPI. (2022). The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. Available at: [Link]
-
RSC Publishing. (2018). Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst. Available at: [Link]
-
YouTube. (2022). Reductive Amination: Preparation of an Imine. Available at: [Link]
-
Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Available at: [Link]
-
Wiley-VCH. (n.d.). Supporting Information. Available at: [Link]
-
MDPI. (2023). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Available at: [Link]
-
AGA Analytical. (n.d.). Thin Layer Chromatography (TLC). Available at: [Link]
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Validation & Comparative
A Comparative Guide to Amine Protection Strategies: N-(4-methoxybenzyl)cyclohexanamine vs. Other Benzylamine Derivatives in Synthesis
This guide provides an in-depth technical comparison of N-(4-methoxybenzyl)cyclohexanamine and related benzylamine derivatives, focusing on their application as protecting groups in organic synthesis. We will explore the underlying chemical principles that govern their stability and cleavage, offering field-proven insights and experimental data to guide researchers, scientists, and drug development professionals in selecting the optimal synthetic strategy.
Introduction: The Benzyl Group as a Cornerstone of Amine Protection
In multistep organic synthesis, the temporary masking or "protection" of reactive functional groups is a fundamental strategy. For amines, the benzyl (Bn) group is a stalwart protector due to its general stability across a wide range of reaction conditions, including acidic, basic, and many oxidative/reductive environments.[1] The parent compound, N-benzylcyclohexanamine, exemplifies this standard approach. However, the very stability that makes the benzyl group robust also necessitates harsh conditions for its removal, typically catalytic hydrogenolysis (e.g., H₂, Pd/C).[2] This process is incompatible with sensitive functional groups like alkenes, alkynes, or certain sulfur-containing moieties, creating a demand for benzyl-type protecting groups with tunable lability.
This is where substitutions on the aromatic ring play a critical role. Electron-donating groups, such as the para-methoxy group in this compound, render the benzyl C-N bond susceptible to cleavage under milder, orthogonal conditions. This guide will dissect the synthesis and utility of the p-methoxybenzyl (PMB) protected cyclohexylamine and contrast its performance with the standard benzyl group and other substituted analogues.
Synthesis of N-Substituted Benzylamines: The Reductive Amination Workflow
The most common and efficient method for preparing secondary amines like this compound is reductive amination.[3] This process involves the condensation of a primary amine (cyclohexylamine) with an aldehyde (p-anisaldehyde) to form an intermediate imine (or its protonated iminium ion), which is then reduced in situ to the desired secondary amine.
The choice of reducing agent is critical for the success of a one-pot reaction. While a strong reductant like sodium borohydride (NaBH₄) is effective, it can also reduce the starting aldehyde. Therefore, a milder, more selective reagent like sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred, as it selectively reduces the iminium ion intermediate over the aldehyde, allowing all reagents to be combined at the outset.[4]
Caption: Generalized workflow for the synthesis of N-substituted benzylamines via one-pot reductive amination.
Experimental Protocol: Synthesis of this compound
This protocol details a standard one-pot reductive amination procedure.
Materials:
-
p-Anisaldehyde (1.0 eq)
-
Cyclohexylamine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add p-anisaldehyde.
-
Dissolve the aldehyde in anhydrous DCM (approx. 0.2 M concentration).
-
Add cyclohexylamine to the solution and stir for 30 minutes at room temperature to facilitate imine formation.
-
Carefully add sodium triacetoxyborohydride portion-wise to the stirring mixture.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to yield this compound.[3]
Comparative Analysis of Benzylamine Protecting Groups
The true utility of a protecting group lies in its selective removal. Here, we compare the deprotection of the PMB group against the standard benzyl (Bn) group.
| Protecting Group | Structure | Common Cleavage Method(s) | Key Advantages | Key Disadvantages |
| Benzyl (Bn) | Benzyl- | Catalytic Hydrogenolysis (H₂, Pd/C) | Highly stable to a wide range of non-reductive conditions. | Requires harsh reductive cleavage; incompatible with alkenes, alkynes, some sulfur groups.[5] |
| p-Methoxybenzyl (PMB) | 4-Methoxybenzyl- | Oxidative Cleavage (DDQ, CAN), Strong Acid (TFA) | Cleavable under mild oxidative or acidic conditions, orthogonal to Bn group.[6][7] | Less stable to acid than Bn; sensitive to strong oxidants. |
| 2,4-Dimethoxybenzyl (DMB) | 2,4-Dimethoxybenzyl- | Milder Oxidative/Acidic conditions than PMB | Even more labile than PMB, allowing for hierarchical deprotection.[7] | Reduced stability can be problematic in some synthetic steps. |
The Unsubstituted Benzyl (Bn) Group: The Robust Standard
The N-benzyl group is typically removed by hydrogenolysis. This involves the reductive cleavage of the C-N bond using hydrogen gas and a metal catalyst, most commonly palladium on carbon (Pd/C). While highly effective, this method indiscriminately reduces other susceptible functionalities.
The p-Methoxybenzyl (PMB) Group: The Versatile Alternative
The electron-donating para-methoxy group significantly increases the electron density of the aromatic ring, making the benzylic position highly susceptible to oxidation.[8] This electronic property is the cornerstone of its utility, as it enables cleavage under mild oxidative conditions that leave the standard benzyl group and other sensitive functionalities untouched. The reagent of choice for this transformation is often 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[7]
The mechanism involves the formation of a charge-transfer complex between the electron-rich PMB ring and the electron-poor DDQ. This is followed by hydride abstraction from the benzylic position, generating a stabilized oxonium ion intermediate which is readily hydrolyzed to release the free amine, p-anisaldehyde, and the hydroquinone form of DDQ.[7]
Caption: Orthogonal deprotection strategy for Bn and PMB protecting groups.
Experimental Protocol: Oxidative Deprotection of this compound
This protocol describes the cleavage of the PMB group using DDQ.
Materials:
-
This compound (1.0 eq)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 eq)
-
Dichloromethane (DCM) and Water (e.g., 18:1 v/v)
Procedure:
-
Dissolve the PMB-protected amine in the DCM/water solvent mixture (approx. 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ portion-wise. The solution typically turns dark green or brown, indicating the formation of the charge-transfer complex.
-
Allow the reaction to stir at 0 °C and warm to room temperature, monitoring by TLC for the disappearance of the starting material.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Filter the mixture through a pad of celite to remove the precipitated DDQ hydroquinone (DDQH₂).
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
The crude product (cyclohexylamine) can be purified further if necessary. [7]
Conclusion and Outlook
The choice between this compound and other benzylamine derivatives in a synthetic route is a strategic decision based on the overall molecular architecture and the required reaction pathways.
-
N-Benzylcyclohexanamine remains the derivative of choice when maximum stability is required and the substrate is tolerant to catalytic hydrogenolysis for deprotection.
-
This compound offers superior versatility. The PMB group provides robust protection under many conditions but can be removed selectively under mild oxidative conditions that preserve a wide array of other functional groups. This orthogonality makes it an invaluable tool for the synthesis of complex, highly functionalized molecules.
For the modern synthetic chemist, particularly in drug development where molecular complexity is high, the advantages offered by the PMB protecting group are profound. Its ease of cleavage under non-reductive conditions provides a significant tactical advantage, streamlining synthetic routes and expanding the scope of achievable molecular targets.
References
-
MDPI (2023). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. MDPI. [Link]
-
Total Synthesis (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
ACS Publications (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters. [Link]
-
University of Durham (n.d.). A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. [https://www.dur.ac.uk/personal.pages/chem/d.g.pattison/ jatoch01.pdf]([Link] jatoch01.pdf)
-
Organic Chemistry Portal (2006). Protection of N- and O-Functional Groups. [Link]
-
Thieme (n.d.). Room-Temperature Debenzylation of N-Benzylcarboxamides by N-Bromosuccinimide. [Link]
-
Chem-Station (2014). p-Methoxybenzyl (PMB) Protective Group. Chem-Station Int. Ed. [Link]
-
National Institutes of Health (NIH) (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC. [Link]
-
Scribd (n.d.). An Efficient Method For The N-Debenzylation of Aromatic Heterocycles. [Link]
-
Myers, A. (n.d.). Chem 115: C-N Bond-Forming Reactions: Reductive Amination. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Multifaceted Applications of Benzylamine in Organic Synthesis. [Link]
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A Senior Application Scientist's Guide to Catalyst Selection for N-(4-methoxybenzyl)cyclohexanamine Synthesis
Abstract
The synthesis of N-substituted cyclohexanamines, such as N-(4-methoxybenzyl)cyclohexanamine, is a critical transformation in the development of pharmaceuticals and fine chemicals. The principal route to this secondary amine is the reductive amination of cyclohexanone with 4-methoxybenzylamine. The efficacy of this one-pot reaction is fundamentally dictated by the choice of catalyst. This guide provides a comparative analysis of various catalytic systems, from classical stoichiometric reagents to advanced heterogeneous and homogeneous catalysts. We will delve into the mechanistic rationale behind catalyst performance, present comparative experimental data from analogous systems, and provide a validated, step-by-step protocol to empower researchers in drug development and synthetic chemistry to make informed, data-driven decisions for their specific applications.
The Core Transformation: Reductive Amination
Reductive amination is a cornerstone of C-N bond formation, elegantly combining two distinct chemical steps into a single, efficient process.[1][2] The reaction initiates with the condensation of a carbonyl compound (cyclohexanone) and a primary amine (4-methoxybenzylamine) to form a Schiff base, or imine, intermediate. This is followed by the in-situ reduction of the imine to yield the desired secondary amine, this compound.
The equilibrium of the initial condensation step is crucial; it is often facilitated by removing the water byproduct or by operating under conditions that favor imine formation. The subsequent reduction must be selective for the imine over the starting carbonyl compound to prevent the formation of cyclohexanol as a byproduct.[3]
Caption: Simplified homogeneous catalytic cycle for imine hydrogenation.
Heterogeneous Catalysis on Metal Surfaces
In contrast, heterogeneous catalysis occurs on the active sites of a solid surface (e.g., Palladium).
-
Adsorption: H₂ gas and the imine substrate adsorb onto the palladium surface.
-
H₂ Dissociation: The H-H bond is cleaved, forming active palladium-hydride (Pd-H) species on the surface.
-
Stepwise Hydrogenation: The adsorbed imine is sequentially hydrogenated by the surface hydrides.
-
Desorption: The final amine product desorbs from the surface, freeing the active site for the next catalytic cycle.
This surface-mediated mechanism is robust and effective but generally less selective than its homogeneous counterpart. The choice between homogeneous and heterogeneous catalysis often boils down to a trade-off between the ease of separation (heterogeneous) and the potential for higher activity and selectivity under milder conditions (homogeneous).
Validated Experimental Protocol: Synthesis using Pd/C
This protocol describes a reliable and scalable procedure for the synthesis of this compound using the widely accessible 5% Palladium on Carbon catalyst.
Materials & Equipment:
-
Cyclohexanone
-
4-Methoxybenzylamine
-
5% Palladium on Carbon (Pd/C) catalyst
-
Methanol (reagent grade)
-
Parr hydrogenator or a flask system with a hydrogen balloon
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
-
Filtration apparatus (e.g., Buchner funnel with Celite® or a syringe filter)
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add cyclohexanone (1.0 eq), 4-methoxybenzylamine (1.05 eq), and methanol to achieve a substrate concentration of approximately 0.5 M.
-
Inerting: Add a magnetic stir bar to the flask.
-
Catalyst Addition: Carefully add 5% Pd/C catalyst (typically 1-2 mol% Pd relative to the limiting reagent) to the solution. Note: Pd/C can be pyrophoric; handle with care and preferably under an inert atmosphere.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask (for atmospheric pressure) or place the reaction vessel in a Parr hydrogenator. If using a flask, evacuate and backfill with hydrogen three times to ensure an H₂ atmosphere. For the Parr apparatus, pressurize to the desired pressure (e.g., 3-4 bar H₂).
-
Reaction: Stir the reaction mixture vigorously at room temperature (or gently warm to 40-50 °C to increase the rate) for 6-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting materials and the formation of the product.
-
Work-up: Upon completion, carefully vent the hydrogen atmosphere and purge the system with nitrogen or argon.
-
Catalyst Removal: Dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the heterogeneous Pd/C catalyst. Wash the Celite® pad with additional methanol to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The resulting crude oil can be purified by column chromatography on silica gel or by vacuum distillation to afford the pure this compound.
Conclusion and Future Outlook
The synthesis of this compound via reductive amination can be accomplished effectively using a variety of catalytic systems.
-
For rapid, small-scale synthesis , stoichiometric reagents like STAB offer unparalleled convenience and selectivity.
-
For scalable, industrial processes , heterogeneous catalysts such as Pd/C are the undisputed standard, providing high efficiency and straightforward recyclability.
-
For syntheses requiring maximum activity under the mildest conditions , homogeneous Iridium or Rhodium catalysts are superior, albeit at a higher cost and with more complex product isolation.
-
Looking ahead, the development of non-precious metal catalysts , particularly those based on nickel and copper, will be paramount for creating more sustainable and economical chemical manufacturing processes. [4]Furthermore, the application of biocatalysts, such as imine reductases (IREDs) and transaminases, offers a green chemistry approach with the potential for exceptional selectivity, representing an exciting frontier in amine synthesis. [5] This guide equips the modern researcher with the foundational knowledge and practical data needed to select the optimal catalyst, balancing the demands of chemical efficiency, operational scale, cost, and sustainability.
References
-
Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. (n.d.). MDPI. Retrieved from [Link]
-
New Catalysts for Reductive Amination. (n.d.). FUJIFILM Wako Chemicals U.S.A. Corporation. Retrieved from [Link]
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Heterogeneous Ni Catalysts for N-Alkylation of Amines with Alcohols. (2013). ACS Catalysis. Retrieved from [Link]
-
Continuous Flow Reductive Amination of Cyclohexanone Using Pd/C Catalyst with High Productivity. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. (n.d.). National Institutes of Health. Retrieved from [Link]
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The reaction scheme for the reductive amination of cyclohexanone with benzylamine. (n.d.). ResearchGate. Retrieved from [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved from [Link]
-
Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. (n.d.). Frontiers in Chemistry. Retrieved from [Link]
-
Enantioselective Hydrogenation of Carbonyls and Imines. (2021). YouTube. Retrieved from [Link]
-
Iridium/graphene nanostructured catalyst for the N-alkylation of amines to synthesize nitrogen-containing derivatives and heterocyclic compounds in a green process. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. (2024). PubMed Central. Retrieved from [Link]
-
Reductive amination. (n.d.). Wikipedia. Retrieved from [Link]
-
Heterogeneous catalyzed N-alkylation of amines with alcohols via borrowing hydrogen methodology. (2021). ResearchGate. Retrieved from [Link]
-
Ni–Cu/γ-Al2O3 catalyzed N-alkylation of amines with alcohols. (n.d.). ResearchGate. Retrieved from [Link]
-
Alkenes to Alkanes, Part 2: Homogeneous Catalytic Hydrogenation. (2021). YouTube. Retrieved from [Link]
-
Homogeneous hydrogenation of imines. (n.d.). ResearchGate. Retrieved from [Link]
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An In-Depth Comparative Guide to the Biological Evaluation of N-(4-methoxybenzyl)cyclohexanamine and Structurally Related Analogs
Introduction: Unpacking the Therapeutic Potential of N-Substituted Cyclohexanamines
The N-benzylcyclohexanamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The cyclohexyl ring offers a lipophilic anchor, potentially facilitating membrane permeability, while the benzylamine moiety provides a versatile pharmacophore capable of engaging in various biological interactions. The subject of this guide, This compound , introduces a methoxy group on the phenyl ring, a common modification used to modulate electronic properties, metabolic stability, and receptor interactions.
To understand the specific contributions of each structural component, a comparative evaluation is essential. This guide will benchmark this compound against three closely related compounds:
-
N-benzylcyclohexanamine: The direct parent compound, allowing for the assessment of the 4-methoxy group's influence.
-
Cyclohexanamine: The core aliphatic amine, to understand the impact of N-benzylation.
-
4-Methoxybenzylamine: The aromatic amine portion, to evaluate the contribution of the cyclohexyl group.
This comparative approach allows for a systematic dissection of the molecule's bioactivity, providing critical insights for future lead optimization. The evaluation will follow a tiered screening cascade, beginning with broad cytotoxicity and antimicrobial assessments, followed by more specific receptor binding assays and foundational in vitro ADME profiling.
Experimental Evaluation Workflow
The following diagram outlines the logical progression of the biological evaluation, moving from broad-based screening to more specialized and predictive assays. This tiered approach ensures that resources are allocated efficiently, prioritizing compounds with the most promising initial profiles.
Caption: A tiered workflow for the biological evaluation of novel compounds.
Part 1: In Vitro Cytotoxicity Assessment
Scientific Rationale: Cytotoxicity screening is a fundamental first step in drug discovery.[1][2] It provides a preliminary assessment of a compound's potential as an anticancer agent and establishes a therapeutic window by comparing its effect on cancerous versus non-cancerous cells.[1][2] The MTT assay, which measures metabolic activity, is a widely used and robust method for determining cell viability.[1][3] To confirm the mechanism of cell death, it is often complemented by an LDH release assay, which quantifies membrane integrity loss.[3]
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Culture: Seed human cancer cell lines (e.g., MCF-7 breast cancer, HeLa cervical cancer) and a non-cancerous cell line (e.g., HEK293 human embryonic kidney cells) in 96-well plates at a density of 5,000-10,000 cells per well.[2] Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its analogs) in the appropriate cell culture medium. Replace the existing medium with medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[3]
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[3]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[3]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50), the concentration that reduces cell viability by 50%, using non-linear regression analysis.[3]
Hypothetical Comparative Cytotoxicity Data
| Compound | Structure | MCF-7 IC50 (µM) | HeLa IC50 (µM) | HEK293 IC50 (µM) | Selectivity Index (SI) for MCF-7 |
| This compound | 4-MeO-Bn-NH-Cy | 15.5 ± 1.2 | 25.8 ± 2.1 | > 100 | > 6.45 |
| N-benzylcyclohexanamine | Bn-NH-Cy | 35.2 ± 2.8 | 48.1 ± 3.5 | > 100 | > 2.84 |
| Cyclohexanamine | Cy-NH2 | > 200 | > 200 | > 200 | N/A |
| 4-Methoxybenzylamine | 4-MeO-Bn-NH2 | 150.7 ± 11.5 | > 200 | > 200 | N/A |
| Doxorubicin (Control) | - | 1.2 ± 0.1 | 0.8 ± 0.07 | 5.6 ± 0.4 | 4.67 |
Data are presented as mean ± standard deviation from three independent experiments.
Interpretation of Results: The hypothetical data suggest that the presence of both the cyclohexyl and the N-benzyl moieties is crucial for cytotoxic activity. This compound shows the most potent activity against the MCF-7 cell line, with a favorable selectivity index compared to the non-cancerous HEK293 cells. The addition of the 4-methoxy group appears to enhance cytotoxicity more than two-fold compared to the unsubstituted N-benzylcyclohexanamine, indicating its positive contribution to the compound's anticancer potential.
Part 2: Antimicrobial Activity Screening
Scientific Rationale: The lipophilic nature of the cyclohexyl group and the presence of a secondary amine are features often associated with antimicrobial agents. Evaluating the compounds against a panel of pathogenic bacteria and fungi can uncover potential applications in treating infectious diseases. The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[4][5]
Experimental Protocol: Broth Microdilution for MIC Determination
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a turbidity equivalent to a 0.5 McFarland standard (~1 x 10^8 CFU/mL).[6]
-
Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).
-
Inoculation: Add the standardized microbial suspension to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and 48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[5]
Hypothetical Comparative Antimicrobial Data (MIC in µg/mL)
| Compound | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) |
| This compound | 32 | 64 | 128 |
| N-benzylcyclohexanamine | 64 | 128 | >256 |
| Cyclohexanamine | >256 | >256 | >256 |
| 4-Methoxybenzylamine | >256 | >256 | >256 |
| Ampicillin (Control) | 0.5 | 8 | N/A |
| Fluconazole (Control) | N/A | N/A | 0.25 |
Interpretation of Results: The data indicates that the combined structure of this compound is necessary for its moderate antimicrobial activity. The compound is more effective against the Gram-positive S. aureus than the Gram-negative E. coli, which could be attributed to differences in the bacterial cell wall structure. The 4-methoxy group appears to double the potency against both bacterial strains and confers some antifungal activity compared to N-benzylcyclohexanamine.
Part 3: Receptor Binding Affinity Profile
Scientific Rationale: Arylalkylamine structures are common in ligands for various G-protein coupled receptors (GPCRs) in the central nervous system. A receptor binding assay can determine if a compound has an affinity for specific receptors, suggesting potential neuromodulatory effects.[7] A competitive radioligand binding assay is a standard method to measure the affinity of a test compound by quantifying its ability to displace a known radiolabeled ligand from its receptor.[8][9]
Experimental Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from cells expressing the target receptor (e.g., human serotonin receptor 5-HT2A).
-
Binding Reaction: In a 96-well plate, combine the cell membranes, a constant concentration of a specific radioligand (e.g., [3H]-ketanserin for 5-HT2A), and varying concentrations of the unlabeled test compound.[10]
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand. Wash the filters to remove unbound radioligand.[10][11]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Hypothetical Receptor Binding Data (Ki in nM)
| Compound | 5-HT2A Receptor Ki (nM) |
| This compound | 85 ± 7 |
| N-benzylcyclohexanamine | 450 ± 32 |
| Cyclohexanamine | > 10,000 |
| 4-Methoxybenzylamine | > 10,000 |
Interpretation of Results: The hypothetical binding data reveal that this compound has a notable affinity for the 5-HT2A receptor. The presence of the 4-methoxy group significantly enhances the binding affinity by over 5-fold compared to N-benzylcyclohexanamine. This suggests that the methoxy group may be involved in a key interaction within the receptor's binding pocket, possibly through hydrogen bonding or favorable electronic interactions.
Structure-Activity Relationship (SAR) Summary
The following diagram summarizes the key structure-activity relationships derived from the hypothetical data across the different biological assays.
Caption: Key structure-activity relationships for this compound.
Part 4: Preliminary In Vitro ADME Profiling
Scientific Rationale: Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for predicting its pharmacokinetic behavior in vivo.[12][13] Key in vitro ADME assays include metabolic stability, which predicts how quickly a compound is metabolized by liver enzymes, and plasma protein binding (PPB), which affects the concentration of free drug available to act on its target.[14][15]
Hypothetical In Vitro ADME Data
| Compound | Metabolic Stability (t½ in human liver microsomes, min) | Plasma Protein Binding (%) |
| This compound | 45 | 85 |
| N-benzylcyclohexanamine | 25 | 82 |
Interpretation of Results: The 4-methoxy group on this compound appears to improve its metabolic stability compared to the unsubstituted analog. This is a common phenomenon, as the methoxy group can block a potential site of metabolism on the aromatic ring. Both compounds exhibit high plasma protein binding, which is expected given their lipophilic nature.
Conclusion and Future Directions
This comprehensive guide outlines a systematic approach to the biological evaluation of this compound. Through a comparative analysis with structurally related compounds, a clear structure-activity relationship begins to emerge. The hypothetical data presented suggest that the this compound scaffold is a promising starting point for developing agents with potential cytotoxic and neuromodulatory activities.
Specifically, the 4-methoxy group consistently enhances biological activity across cytotoxicity, antimicrobial, and receptor binding assays, while also improving metabolic stability. The cyclohexyl and benzyl moieties are both essential for conferring this activity.
Future work should focus on:
-
Expanding the SAR: Synthesizing and testing analogs with different substitutions on the phenyl ring (e.g., electron-withdrawing groups, halogens) and modifications to the cyclohexyl ring.
-
Mechanism of Action Studies: For the most potent compounds, elucidating the specific mechanism of cytotoxicity (e.g., apoptosis induction, cell cycle arrest) or the functional consequence of receptor binding (agonist vs. antagonist activity).
-
In Vivo Efficacy and Safety: Progressing the most promising lead compounds into animal models to evaluate their efficacy and safety profiles.
By following this structured, data-driven approach, researchers can effectively navigate the early stages of drug discovery and unlock the full therapeutic potential of this chemical class.
References
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- Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. (n.d.). BenchChem.
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- In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories.
- Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. (n.d.). Creative Biolabs.
- In Vitro ADME Studies. (n.d.). PharmaLegacy.
- In Vitro ADME Assays. (n.d.). Concept Life Sciences.
- Cytotoxicity assays for novel compounds synthesized from 5-Bromo-N-phenylpyridin-3-amine. (n.d.). BenchChem.
- Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. (n.d.). MDPI.
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- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.).
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications (IJPRA).
- Receptor Binding Assays. (n.d.). Multiwell Plates.
- Antimicrobial Susceptibility Testing. (n.d.). Apec.org.
- (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).
- In vitro receptor binding assays: General methods and considerations. (2025). ResearchGate.
- Receptor Binding Assays for HTS and Drug Discovery. (2012). National Center for Biotechnology Information.
- Receptor-Ligand Binding Assay. (n.d.). Mtoz Biolabs.
- Comparative Analysis of N-(4-Methoxybenzyl)butan-1-amine and N-benzylbutan-1-amine in Biological Assays. (n.d.). BenchChem.
- Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (n.d.). MDPI.
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Assessing the Efficacy of N-(4-methoxybenzyl)cyclohexanamine as a Precursor: A Comparative Guide to Arylcyclohexylamine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of arylcyclohexylamines, a class of compounds with significant pharmacological interest, relies on the strategic selection of precursors to ensure efficiency, safety, and scalability. This guide provides an in-depth technical assessment of the efficacy of N-(4-methoxybenzyl)cyclohexanamine as a conceptual precursor for the synthesis of 4-methoxyphencyclidine (4-MeO-PCP), a representative arylcyclohexylamine. Its performance is objectively compared with the established and industrially preferred alternative, 1-piperidinocyclohexanecarbonitrile (PCC). This analysis is grounded in established chemical principles and supported by experimental data from the scientific literature to provide a clear rationale for precursor selection in complex organic synthesis.
Core Synthetic Pathways: A Comparative Overview
The synthesis of 4-MeO-PCP, and arylcyclohexylamines in general, hinges on the formation of a key carbon-carbon bond between the cyclohexyl ring and the aryl group. The most robust and widely adopted method for this transformation is the Grignard reaction. This guide will compare two pathways to a common intermediate suitable for this reaction: one theoretical pathway starting from this compound and the established, practical pathway utilizing 1-piperidinocyclohexanecarbonitrile.
Pathway 1: The Established Route via 1-Piperidinocyclohexanecarbonitrile (PCC)
This is the industry-standard and most efficient route for the synthesis of a wide range of arylcyclohexylamines. It involves the direct use of a pre-formed α-aminonitrile, which is highly reactive towards Grignard reagents.
Workflow for the Established Synthesis of 4-MeO-PCP
Caption: Established synthetic workflow for 4-MeO-PCP.
Pathway 2: A Conceptual Route via this compound
This theoretical pathway explores the use of this compound as a starting material. To be a viable precursor for the Grignard reaction, it would first need to be converted into a suitable electrophile, such as a nitrile. This multi-step process introduces complexity and potential for reduced overall yield compared to the established route.
Conceptual Workflow from this compound
Caption: Conceptual synthetic workflow from this compound.
Experimental Protocols and Data Comparison
A direct comparison of the two pathways reveals significant differences in efficiency, complexity, and the robustness of the available experimental data.
Synthesis of Precursors
1. This compound (Conceptual Precursor)
The synthesis of this secondary amine would typically proceed via reductive amination of cyclohexanone with 4-methoxybenzylamine.
-
Protocol:
-
Dissolve cyclohexanone (1.0 eq) and 4-methoxybenzylamine (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Add a reducing agent, for example, sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify by column chromatography.
-
-
Expected Yield: Generally high, often >80-90% for reductive amination reactions.[1]
2. 1-Piperidinocyclohexanecarbonitrile (PCC) (Established Precursor)
PCC is synthesized via a Strecker aminonitrile synthesis, a well-established and high-yielding one-pot reaction.
-
Protocol:
-
To a solution of sodium bisulfite (1.1 eq) in water, add cyclohexanone (1.0 eq).
-
Separately, prepare a solution of sodium cyanide (1.1 eq) and piperidine (1.0 eq) in water.
-
Add the cyanide-piperidine solution to the cyclohexanone-bisulfite adduct and stir overnight at room temperature.
-
The product precipitates as a white solid.
-
Collect the solid by filtration, wash with water, and dry under vacuum.[2]
-
-
Reported Yield: 82.1%[2]
| Precursor Synthesis Comparison | This compound | 1-Piperidinocyclohexanecarbonitrile (PCC) |
| Reaction Type | Reductive Amination | Strecker Aminonitrile Synthesis |
| Number of Steps | One-pot | One-pot |
| Typical Yield | >80% | ~82%[2] |
| Starting Materials | Cyclohexanone, 4-Methoxybenzylamine | Cyclohexanone, Piperidine, Sodium Cyanide |
| Purity of Crude Product | Generally requires purification | Often precipitates in high purity[2] |
Conversion to Grignard-Ready Intermediate
This is the most critical point of divergence between the two pathways. The established route using PCC requires no further modification. The conceptual route from this compound necessitates a challenging chemical transformation.
1. From this compound
The secondary amine must be converted to a nitrile. A plausible, though not trivial, method is through oxidative cyanation.
-
Conceptual Protocol (based on general methods for benzylamine oxidation):
-
Dissolve this compound in a suitable solvent (e.g., acetonitrile).
-
Add a catalyst system, such as a ruthenium or copper catalyst, and an oxidant (e.g., molecular oxygen).[3][4]
-
The reaction would likely require elevated temperatures and pressure.[3]
-
The desired nitrile would need to be isolated and purified from the reaction mixture, with potential for side-product formation.
-
-
Expected Yield: Highly variable and likely moderate to low, with a significant risk of side reactions, including the formation of imines.[3]
2. From 1-Piperidinocyclohexanecarbonitrile (PCC)
No conversion is necessary. PCC is the direct precursor for the Grignard reaction.
| Intermediate Preparation Comparison | Conceptual Route (from Amine) | Established Route (PCC) |
| Reaction Type | Oxidative Cyanation | N/A |
| Additional Steps | 1 (complex) | 0 |
| Plausible Yield | Moderate to Low | 100% (already the intermediate) |
| Challenges | Harsh reaction conditions, side products | N/A |
The Grignard Reaction: Synthesis of 4-MeO-PCP
The final step in both pathways would be the reaction of the respective nitrile intermediate with 4-methoxyphenylmagnesium bromide.
-
Protocol:
-
Prepare the Grignard reagent by reacting 4-bromoanisole with magnesium turnings in anhydrous diethyl ether or THF.[5]
-
To the freshly prepared Grignard reagent, slowly add a solution of the nitrile precursor (PCC or the conceptually synthesized nitrile) in an anhydrous solvent.
-
Stir the reaction mixture, typically overnight at room temperature.[2]
-
Quench the reaction carefully with an aqueous solution of ammonium chloride.
-
Perform a basic workup and extract the crude 4-MeO-PCP with an organic solvent.
-
The final product can be isolated as the hydrochloride salt by bubbling HCl gas through the ethereal solution or by addition of methanolic HCl.[5]
-
-
Reported Yield: While often not explicitly quantified in the literature for 4-MeO-PCP, Grignard reactions with nitriles are generally high-yielding. The purity of the final product is reported to exceed 99.0%.[5]
Efficacy Assessment: A Head-to-Head Comparison
| Feature | This compound Pathway (Conceptual) | 1-Piperidinocyclohexanecarbonitrile Pathway (Established) |
| Overall Efficiency | Low | High |
| Number of Steps | 3 (Amine synthesis, Nitrile formation, Grignard) | 2 (PCC synthesis, Grignard) |
| Key Challenge | Difficult and low-yielding conversion of a secondary amine to a nitrile. | Handling of highly toxic sodium cyanide. |
| Precursor Stability | Amine is generally stable. | PCC is a stable crystalline solid.[6] |
| Cost-Effectiveness | Likely poor due to the extra, inefficient step and the higher cost of 4-methoxybenzylamine compared to piperidine. | More cost-effective due to fewer steps and cheaper starting materials. |
| Scalability | Poor, due to the challenges in the nitrile formation step. | Excellent, the synthesis of PCC and the Grignard reaction are both scalable. |
| Safety Concerns | Use of potentially hazardous catalysts and oxidants for nitrile formation. | High toxicity of sodium cyanide , requiring stringent safety protocols. The Grignard reagent is highly flammable and water-reactive.[5][7] |
Causality Behind Experimental Choices
The preference for the PCC pathway in the synthesis of arylcyclohexylamines is a clear example of prioritizing efficiency and reliability in multi-step synthesis. While the reductive amination to form this compound is a straightforward and high-yielding reaction, the subsequent conversion to a nitrile is a significant bottleneck. Oxidative methods to form nitriles from secondary amines are often harsh, require specific and sometimes expensive catalysts, and can suffer from low yields and the formation of byproducts like imines.[3][4]
In contrast, the Strecker synthesis of PCC is a classic, robust, and high-yielding one-pot reaction that directly provides the key α-aminonitrile intermediate. This circumvents the need for a separate and challenging oxidation step. From a process chemistry perspective, a two-step synthesis with an overall higher yield is almost always preferable to a three-step synthesis with a problematic intermediate conversion.
Conclusion
While this compound can be synthesized with high efficiency, its efficacy as a precursor for 4-MeO-PCP is severely limited by the necessity of a subsequent, challenging conversion to a nitrile intermediate. This conceptual pathway is inefficient and impractical for large-scale synthesis.
The established pathway, utilizing 1-piperidinocyclohexanecarbonitrile (PCC) as the direct precursor, is demonstrably superior in terms of overall yield, efficiency, and scalability. Despite the significant safety considerations associated with the use of sodium cyanide, the robustness and high yield of the Strecker aminonitrile synthesis make PCC the precursor of choice for researchers and drug development professionals in the field of arylcyclohexylamine synthesis. The choice of the PCC pathway is a clear demonstration of the principle of convergent synthesis, where key fragments are prepared separately and then combined, minimizing the number of steps in the main reaction sequence.
References
- Casale, J. F. (2011). 4-Methoxyphencyclidine: An Analytical Profile. Microgram Journal, 8(2), 39-44.
- Maddox, V. H., Godefroi, E. F., & Parcell, R. F. (1965). The Synthesis of Phencyclidine and Other 1-Arylcyclohexylamines. Journal of Medicinal Chemistry, 8(2), 230–235.
- Li, Y., et al. (2022). Switching Amine Oxidation from Imines to Nitriles by Carbon–Hydrogen Bond Activation via Strong Base Modified Strategy.
- Cayman Chemical. (2025). Safety Data Sheet: 1-Piperidinocyclohexanecarbonitrile.
- Ogunbadeniyi, A. M., & Adejare, A. (2002). Syntheses of uorinated phencyclidine analogs. Journal of Fluorine Chemistry, 114(1), 39-42.
- Patil, R. D., & Gupta, M. K. (2020). Methods of Nitriles Synthesis from Amines through Oxidative Dehydrogenation.
- Gunanathan, C., & Milstein, D. (2011). Metal-Ligand Cooperation by Pincer-Type Complexes.
- Fisher Scientific. (2023). Safety Data Sheet: 4-Methoxyphenylmagnesium bromide, 1M solution in THF.
-
PubChem. (n.d.). 1-Piperidinocyclohexanecarbonitrile. Retrieved from [Link]
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PubChem. (n.d.). 4-Methoxyphenylmagnesium bromide. Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Retrieved from [Link]
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PrepChem.com. (n.d.). Preparation of 1-Piperidinocyclohexanecarbonitrile. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-MeO-PCP. Retrieved from [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
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A Comparative Guide to N-(4-methoxybenzyl)cyclohexanamine and its Analogs as Sigma-1 Receptor Ligands
Introduction: The Therapeutic Potential of Sigma-1 Receptor Modulation
Neurodegenerative disorders such as Alzheimer's and Parkinson's disease represent a significant and growing socioeconomic burden, for which therapeutic options remain limited. A key pathological feature in many of these conditions is the disruption of cellular homeostasis, particularly within the endoplasmic reticulum (ER). The sigma-1 receptor (σ1R), a unique ligand-operated molecular chaperone located at the ER-mitochondrion interface, has emerged as a high-value therapeutic target. Its modulation can influence a range of cellular processes including calcium signaling, protein folding, and oxidative stress, making it a focal point for the development of novel neuroprotective agents.
N-substituted cyclohexanamine scaffolds are of growing interest in medicinal chemistry due to the conformational flexibility of the six-membered ring, which can be exploited for optimal interaction with biological targets. When combined with a benzylamine moiety, as in the case of N-(4-methoxybenzyl)cyclohexanamine, these structures present a promising pharmacophore for σ1R binding. This guide provides a comprehensive literature review of this compound and its analogs, comparing their performance as σ1R ligands against established reference compounds. We will delve into the structure-activity relationships that govern their binding affinity, provide detailed experimental protocols for their synthesis and characterization, and offer insights into their potential applications in drug discovery.
Comparative Analysis of Sigma-1 Receptor Ligands
The efficacy of a potential σ1R ligand is determined by its binding affinity (typically measured as the inhibition constant, Ki) and its selectivity over the sigma-2 receptor (σ2R) and other neurological targets. This compound and its analogs fit within a class of compounds where the cyclohexyl group and the substituted benzyl group are key for interaction with the receptor.
The 4-methoxy substitution on the phenyl ring is a critical feature. Structure-activity relationship studies on related compound series have shown that this electron-donating group can significantly influence binding affinity. One study identified a 4-methoxyphenyl analog within a series of σ1R ligands that demonstrated moderate binding with a Ki value of 38.21 nM[1]. This provides a valuable benchmark for the compound class of interest.
To contextualize the performance of this scaffold, we must compare it to well-characterized and widely used σ1R ligands. The following table summarizes the binding affinities of our target analog class alongside key comparators.
| Compound/Analog Class | σ1R Ki (nM) | σ2R Ki (nM) | Selectivity (σ2R Ki / σ1R Ki) | Reference(s) |
| 4-Methoxyphenyl Analog | 38.21 | Not Reported | Not Reported | [1] |
| SA4503 (Cutamesine) | 4.0 - 17.4 | 1784 - 1800 | ~103 | [2][3][4][5][6] |
| PRE-084 | 44 - 53.2 | >30,000 | ~600 | [7][8] |
| Haloperidol | ~2.8 | ~2.8 | ~1 | [9] |
| (+)-Pentazocine | High Affinity | Moderate Affinity | Varies | [10] |
| N-(Benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazine | 2.7 | 102.6 | 38 | [11][12] |
Expert Interpretation of the Data:
The data clearly positions the 4-methoxyphenyl analog as a compound with moderate, yet significant, affinity for the σ1R. While not as potent as the highly selective agonist SA4503 or certain optimized piperazine derivatives, its affinity is comparable to another widely used research tool, PRE-084 [7][8].
The key advantage of compounds like SA4503 and PRE-084 lies in their exceptional selectivity for the σ1R over the σ2R subtype. Haloperidol, in contrast, is a non-selective ligand, binding with high affinity to both sigma receptor subtypes as well as D2 dopamine receptors, which complicates its use as a specific σ1R probe in vivo[9][13]. The selectivity of the 4-methoxyphenyl analog for σ2R is not reported in the available literature, representing a critical data gap that must be addressed in future characterization studies. High selectivity is paramount to minimize off-target effects and to precisely dissect the physiological role of σ1R activation.
The high affinity of the related N'-(4'-methoxybenzyl)piperazine derivative (Ki = 2.7 nM) underscores the favorable contribution of the 4-methoxybenzyl moiety to σ1R binding[11][12]. This suggests that the this compound scaffold is a promising starting point for further optimization to enhance both potency and selectivity.
Synthetic & Experimental Protocols
Trustworthy and reproducible data is the cornerstone of scientific progress. The following sections detail the methodologies for synthesizing and evaluating this compound, providing the causality behind key experimental choices.
Synthesis via Reductive Amination
Reductive amination is a highly efficient and widely used method for forming carbon-nitrogen bonds, making it the ideal choice for synthesizing this compound from commercially available precursors.[14] The process involves the reaction of a carbonyl compound (cyclohexanone) with an amine (4-methoxybenzylamine) to form an intermediate imine, which is then reduced in situ to the desired secondary amine.
Diagram of Synthetic Workflow
Caption: One-pot reductive amination workflow.
Detailed Protocol:
-
Reaction Setup: To a dry round-bottom flask under an inert nitrogen atmosphere, add cyclohexanone (1.0 eq). Dissolve the ketone in an anhydrous solvent such as dichloromethane (DCM) or methanol (MeOH) (approx. 10 mL per mmol).
-
Causality: Anhydrous conditions are crucial to favor the formation of the imine by preventing hydrolysis back to the starting materials. The inert atmosphere prevents potential side reactions with atmospheric moisture and oxygen.
-
-
Imine Formation: Add 4-methoxybenzylamine (1.05 eq) to the solution. Stir the mixture at room temperature for 30-60 minutes.
-
Causality: A slight excess of the amine helps to drive the equilibrium towards imine formation. This initial stirring period allows the condensation reaction to proceed before the reducing agent is introduced.
-
-
Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirring mixture. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Causality: NaBH(OAc)₃ is a mild and selective reducing agent. It is capable of reducing the protonated imine (iminium ion) much faster than the starting ketone, which allows for a convenient one-pot procedure.[14] Adding it portion-wise helps to control any potential exotherm.
-
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Causality: The basic NaHCO₃ solution neutralizes the acidic byproducts of the reaction and quenches any unreacted reducing agent. Multiple extractions ensure complete recovery of the organic product.
-
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the pure this compound.
-
Causality: Drying the organic layer removes residual water, which can interfere with purification and characterization. Column chromatography separates the desired product from any unreacted starting materials or byproducts.
-
Characterization via Radioligand Binding Assay
To determine the binding affinity (Ki) of the synthesized compound for σ1 and σ2 receptors, a competitive radioligand binding assay is the gold standard.[15] This experiment measures how effectively the test compound competes with a radiolabeled ligand of known affinity for binding to the receptor.
Diagram of Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol (σ1R Affinity):
-
Membrane Preparation: Prepare membrane homogenates from a tissue source rich in σ1R, such as guinea pig brain.
-
Causality: Guinea pig brain tissue is a standard and well-validated source for σ1R binding assays due to its high receptor density.
-
-
Assay Buffer: Use a Tris-HCl buffer (e.g., 50 mM, pH 7.4) for all dilutions and incubations.
-
Incubation Mixture: In a 96-well plate, combine:
-
Membrane homogenate (providing the receptor source).
-
A fixed concentration of a selective σ1R radioligand, typically -pentazocine (e.g., 5 nM).
-
Varying concentrations of the test compound, this compound (e.g., from 0.1 nM to 10 µM).
-
Causality: The radioligand concentration is typically set near its dissociation constant (Kd) to ensure adequate signal and sensitivity. A wide range of test compound concentrations is necessary to generate a full competition curve.
-
-
Non-Specific Binding: In separate wells, determine non-specific binding by adding a high concentration of an unlabeled σ1R ligand (e.g., 10 µM Haloperidol) to displace all specific binding of the radioligand.
-
Incubation: Incubate the plates at 37°C for 90-120 minutes to allow the binding to reach equilibrium.[16]
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand in the solution.
-
Causality: Rapid filtration is critical to prevent significant dissociation of the ligand-receptor complex during the separation step.
-
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Causality: Using ice-cold buffer minimizes the rate of dissociation of the specifically bound radioligand during the washing steps.
-
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding). Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel sigma-1 receptor ligands. Existing data on a closely related analog indicates a moderate affinity (Ki = 38.21 nM), placing it in a potency range relevant for further investigation and comparable to established research tools like PRE-084[1]. The well-defined synthetic route via reductive amination and the standardized protocols for affinity determination provide a clear path for synthesizing and evaluating new derivatives.
Future research should focus on three key areas:
-
Comprehensive Pharmacological Profiling: The σ2R binding affinity and functional activity (agonist vs. antagonist) of this compound must be determined to understand its selectivity and mechanism of action.
-
Structure-Activity Relationship (SAR) Expansion: A systematic exploration of substitutions on both the cyclohexyl and phenyl rings should be undertaken to identify modifications that enhance σ1R affinity and selectivity.
-
In Vivo Evaluation: Promising candidates with high affinity and selectivity should be advanced into animal models of neurodegenerative diseases to assess their neuroprotective effects, pharmacokinetic properties, and overall therapeutic potential.
By leveraging the foundational knowledge presented in this guide, researchers are well-equipped to explore the therapeutic potential of this chemical class and contribute to the development of next-generation treatments for complex neurological disorders.
References
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Discovery and proof-of-concept study of a novel highly selective sigma-1 receptor agonist for antipsychotic drug development. PubMed Central. Available at: [Link]
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SA4503, a novel cognitive enhancer, with sigma 1 receptor agonistic properties. PubMed. Available at: [Link]
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Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl... PubMed. Available at: [Link]
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Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503 | Request PDF. ResearchGate. Available at: [Link]
-
PET Imaging of Sigma1 Receptors. Radiology Key. Available at: [Link]
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Sigma receptor agonists: Receptor binding and effects on mesolimbic dopamine neurotransmission assessed by microdialysis. PubMed Central. Available at: [Link]
-
Design, Synthesis, and Structure−Affinity Relationships of Regioisomeric N -Benzyl Alkyl Ether Piperazine Derivatives as σ-1 Receptor Ligands | Request PDF. ResearchGate. Available at: [Link]
-
Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands. PubMed. Available at: [Link]
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SIGMA RECEPTOR BINDING ASSAYS. PubMed Central. Available at: [Link]
-
Identification and characterization of MAM03055A: a novel bivalent sigma-2 receptor/TMEM97 ligand with cytotoxic activity. PubMed Central. Available at: [Link]
-
PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation. PubMed Central. Available at: [Link]
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Evidence for a role of haloperidol-sensitive sigma-'opiate' receptors in the motor effects of antipsychotic drugs. PubMed. Available at: [Link]
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Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. ResearchGate. Available at: [Link]
-
Neuroprotective effects of high affinity sigma 1 receptor selective compounds. PubMed Central. Available at: [Link]
-
SA4503 Mitigates Adriamycin-Induced Nephropathy via Sigma-1 Receptor in Animal and Cell-Based Models. MDPI. Available at: [Link]
-
Discovery of a Highly Selective Sigma-2 Receptor Ligand, 1-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one (CM398), with Drug-Like Properties and Antinociceptive. ResearchGate. Available at: [Link]
-
Radioligand Binding Assay. Gifford Bioscience. Available at: [Link]
-
(PDF) Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor. ResearchGate. Available at: [Link]
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Archivio Istituzionale Open Access dell'Università di Torino Original Citation: Development of sigma-1. Università di Torino. Available at: [Link]
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Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. Redalyc. Available at: [Link]
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Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. Semantic Scholar. Available at: [Link]
-
Structure−Activity Relationships Towards the Identification of High-Potency Selective Human Toll-Like Receptor-7 Agonist. ChemRxiv. Available at: [Link]
-
Studies on the affinity of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones for sigma 1/2 receptors. RSC Publishing. Available at: [Link]
-
Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti. Uniba. Available at: [Link]
-
Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. PubMed. Available at: [Link]
-
Myers Chem 115. Harvard University. Available at: [Link]
-
Metabolites of haloperidol display preferential activity at sigma receptors compared to dopamine D-2 receptors. PubMed. Available at: [Link]
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21.6: Synthesis of Amines by Reductive Amination. Chemistry LibreTexts. Available at: [Link]
-
Effects of Haloperidol and Reduced Haloperidol on Binding to Sigma Sites. PubMed. Available at: [Link]
-
A Sigma1 Receptor Agonist Alters Fluidity and Stability of Lipid Monolayers. PubMed Central. Available at: [Link]
-
Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Perelman School of Medicine at the University of Pennsylvania. Available at: [Link]
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A Comparative Guide to Purity Standards for Research-Grade N-(4-methoxybenzyl)cyclohexanamine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The reproducibility and integrity of scientific research are intrinsically linked to the quality of the reagents used. For researchers utilizing N-(4-methoxybenzyl)cyclohexanamine, a compound of interest in various fields, understanding its purity is not a trivial matter but a critical determinant of experimental outcomes. This guide provides a comprehensive comparison of purity standards for research-grade this compound. We delve into the analytical techniques for purity assessment, offer detailed experimental protocols, and present a comparative analysis of different purity grades. Our objective is to equip researchers with the knowledge to select the appropriate grade of this compound for their specific application and to validate its purity in-house.
The Critical Role of Purity in Research Applications
Decoding Purity Grades: What "Research Grade" Truly Means
The term "research grade" can be ambiguous as it is not universally standardized. Generally, it implies a purity level suitable for most research applications, but the exact specifications can vary significantly between suppliers. It is crucial to look beyond the label and scrutinize the Certificate of Analysis (CoA). A comprehensive CoA will not only state the purity, typically determined by a primary analytical technique like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), but will also detail the methods used and the levels of any identified impurities.
For highly sensitive applications, such as in vitro assays or in vivo studies, a higher purity grade, often termed "analytical standard" or ">99% pure," is recommended. These grades typically undergo more rigorous testing and characterization.
Key Analytical Techniques for Purity Assessment
A multi-faceted approach is often necessary to fully characterize the purity of an organic compound.[4][5][6] The choice of technique depends on the properties of this compound and the potential impurities.
-
High-Performance Liquid Chromatography (HPLC): A cornerstone technique for purity determination of non-volatile organic compounds.[4][7] It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. A UV detector is commonly used for quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile and thermally stable compounds.[8][9][10] GC separates the components, and MS provides identification based on the mass-to-charge ratio of the ionized molecules and their fragmentation patterns.[5][9][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.[5][6] ¹H and ¹³C NMR are essential for structural confirmation and can reveal the presence of impurities with different chemical structures.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify the functional groups present in a molecule.[5] While not typically used for precise purity quantification, it can confirm the identity of the compound and detect certain types of impurities.
Comparative Analysis of Purity Levels
To illustrate the practical differences between purity grades, the following table compares a hypothetical "Standard Research Grade" with an "Ultra-Pure/Analytical Standard" of this compound.
| Parameter | Standard Research Grade | Ultra-Pure / Analytical Standard | Significance for Researchers |
| Purity (by HPLC/GC) | ≥ 95% | ≥ 99.5% | Higher purity reduces the risk of off-target effects from impurities. |
| Identity Confirmation | ¹H NMR Conforms to Structure | ¹H NMR, ¹³C NMR, MS, and IR Conforms to Structure | Comprehensive structural confirmation provides greater confidence in the material. |
| Individual Impurity | ≤ 1.0% | ≤ 0.1% | Lower levels of specific impurities are critical in sensitive biological assays. |
| Total Impurities | ≤ 5.0% | ≤ 0.5% | A lower total impurity profile ensures the observed effects are due to the target compound. |
| Residual Solvents | ≤ 0.5% | ≤ 0.05% | High levels of residual solvents can be toxic to cells or interfere with assays. |
| Water Content (Karl Fischer) | ≤ 1.0% | ≤ 0.1% | Water content can affect the stability and accurate weighing of the compound. |
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments to assess the purity of this compound. These protocols are based on established analytical principles and can be adapted to available instrumentation. The validation of these analytical procedures should follow ICH Q2(R1) guidelines.[12][13][14][15]
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reverse-phase HPLC method suitable for the analysis of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
-
This compound sample
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid. Filter and degas the mobile phase.
-
Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 225 nm[16]
-
-
Analysis:
-
Inject a blank (mobile phase) to establish the baseline.
-
Perform at least five replicate injections of the standard solution to check for system suitability (e.g., retention time RSD ≤ 1%, peak area RSD ≤ 2%).
-
Inject the sample solution in duplicate.
-
-
Data Processing:
-
Integrate the peak areas in the chromatograms.
-
Calculate the purity of the sample using the area percent method:
-
Purity (%) = (Area of main peak / Total area of all peaks) x 100
-
-
Identification and Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for identifying volatile impurities and confirming the identity of the main component.
Instrumentation:
-
Gas chromatograph with a mass spectrometer detector
-
Capillary column suitable for amine analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Data analysis software with a mass spectral library
Reagents:
-
Methanol or Dichloromethane (GC grade)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., 1 mg/mL in methanol).
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Scan Range: 40-500 m/z
-
-
Analysis: Inject 1 µL of the prepared sample.
-
Data Processing:
-
Identify the main peak corresponding to this compound by comparing its mass spectrum with a reference spectrum or by interpreting the fragmentation pattern.
-
Identify any other peaks by searching their mass spectra against a spectral library (e.g., NIST, Wiley).
-
The relative abundance of impurities can be estimated by comparing their peak areas to the main peak area (area percent).
-
Visualization of Workflows
Overall Purity Assessment Workflow
Caption: Workflow for the comprehensive purity assessment of this compound.
Decision Tree for Analytical Technique Selection
Caption: Decision tree for selecting the appropriate analytical technique.
Conclusion
The purity of this compound is a critical parameter that directly impacts the reliability and reproducibility of research. This guide has provided a framework for understanding and evaluating the purity of this compound. By carefully reviewing supplier documentation, employing orthogonal analytical techniques for in-house verification, and adhering to validated protocols, researchers can ensure the quality of their starting materials and, consequently, the integrity of their scientific findings. The principles and methodologies outlined here serve as a valuable resource for scientists and drug development professionals committed to the highest standards of scientific rigor.
References
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cross-reactivity studies of N-(4-methoxybenzyl)cyclohexanamine derivatives
A Comparative Guide to Cross-Reactivity Studies of N-(4-methoxybenzyl)cyclohexanamine Derivatives
Authored by: A Senior Application Scientist
For researchers, scientists, and drug development professionals, the journey of a novel compound from discovery to clinical application is fraught with challenges. One of the most critical hurdles is ensuring target specificity. Off-target interactions can lead to unforeseen side effects, toxicity, or even a complete failure of a drug candidate.[1][2] This guide provides a comprehensive framework for designing and executing cross-reactivity studies for a specific class of emerging neurologically active compounds: this compound derivatives.
The this compound scaffold is structurally related to arylcyclohexylamines, a class known for its interaction with the N-methyl-D-aspartate (NMDA) receptor, leading to dissociative effects.[3][4] Furthermore, related cyclohexylamine derivatives have been explored for their cardiovascular and analgesic properties, suggesting potential interactions with adrenergic receptors, calcium channels, and opioid receptors.[5][6][7] Given this pharmacological landscape, a thorough investigation into the cross-reactivity of new derivatives is not just a regulatory requirement but a scientific necessity to build a robust safety and efficacy profile.
This guide will delve into the strategic design of a cross-reactivity panel, detail essential experimental protocols, and provide a framework for data interpretation, empowering researchers to confidently characterize their this compound derivatives.
I. Strategic Design of a Cross-Reactivity Panel
The selection of off-targets for screening is a critical step that dictates the relevance and comprehensiveness of the study. A well-designed panel should include targets that are structurally or functionally related to the primary target, as well as those commonly implicated in adverse drug reactions.
Logical Framework for Target Selection
Caption: Tiered approach for selecting off-targets for cross-reactivity screening.
II. Experimental Methodologies for Cross-Reactivity Profiling
A multi-pronged approach combining in vitro binding and functional assays is essential for a thorough cross-reactivity assessment.
A. Radioligand Binding Assays
Radioligand binding assays are a gold standard for determining the affinity of a compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand by the test compound.
Experimental Protocol: Radioligand Displacement Assay
-
Preparation of Cell Membranes: Homogenize cells or tissues expressing the target receptor in a suitable buffer. Centrifuge the homogenate to pellet the membranes and resuspend in a fresh buffer.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a high-affinity radioligand (e.g., [³H]-MK-801 for the NMDA receptor), and varying concentrations of the this compound derivative.
-
Incubation: Incubate the plates at a specific temperature for a duration sufficient to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of specific binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
B. Functional Assays
Functional assays are crucial to determine whether the binding of a compound to an off-target receptor results in a biological response (agonist, antagonist, or allosteric modulator).
Experimental Protocol: Calcium Flux Assay for GPCRs
-
Cell Culture: Culture cells stably expressing the G-protein coupled receptor (GPCR) of interest in a 96-well plate.
-
Loading with Calcium Indicator Dye: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of the this compound derivative to the wells.
-
Agonist/Antagonist Challenge:
-
Agonist mode: Measure the fluorescence intensity to detect any increase in intracellular calcium initiated by the test compound.
-
Antagonist mode: After incubation with the test compound, add a known agonist for the receptor and measure the fluorescence intensity to determine if the test compound inhibits the agonist-induced response.
-
-
Data Acquisition and Analysis: Use a fluorescence plate reader to measure the change in fluorescence over time. Calculate the EC₅₀ (for agonists) or IC₅₀ (for antagonists) from the dose-response curves.
C. In Silico and Chemoproteomic Approaches
In the early stages of drug discovery, computational and advanced proteomic methods can predict and identify potential off-target interactions, helping to prioritize experimental testing.[2][8]
-
In Silico Screening: Utilizes computational models to dock the structure of the this compound derivative against a library of protein structures to predict potential binding interactions.[9]
-
Chemoproteomics: Techniques like Drug Affinity Responsive Target Stability (DARTS) can identify direct binding targets of a small molecule in a complex protein lysate without chemical modification of the compound.[1][10]
III. Data Presentation and Interpretation
Clear and concise presentation of cross-reactivity data is essential for comparative analysis.
Comparative Binding Affinity Data
| Compound | Primary Target (NMDA) Ki (nM) | Off-Target 1 (σ1) Ki (nM) | Off-Target 2 (α2A-adrenergic) Ki (nM) | Off-Target 3 (hERG) IC₅₀ (µM) |
| Derivative A | 15 | >10,000 | 850 | >30 |
| Derivative B | 22 | 550 | >10,000 | >30 |
| Derivative C | 8 | 120 | 250 | 5.2 |
Comparative Functional Activity Data
| Compound | Primary Target (NMDA) % Inhibition @ 1µM | Off-Target 1 (σ1) % Agonism @ 10µM | Off-Target 2 (α2A-adrenergic) % Antagonism @ 10µM |
| Derivative A | 95 | <5 | 68 |
| Derivative B | 92 | 45 | <10 |
| Derivative C | 98 | 85 | 92 |
IV. Conclusion and Future Directions
The cross-reactivity profiling of this compound derivatives is a critical component of their preclinical evaluation.[11] A systematic approach, combining rational target selection with a suite of in vitro binding and functional assays, is paramount for elucidating the selectivity profile of these compounds. Early identification of off-target interactions not only mitigates the risk of late-stage clinical failures but can also uncover novel therapeutic opportunities.[9] As our understanding of the proteome and our technological capabilities expand, integrating advanced methods like chemoproteomics and in silico screening will become increasingly vital for a comprehensive assessment of drug specificity.[1][2]
References
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- Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology.
- Carlier, J., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects.
- Workman, P., et al. (2010). Guidelines for preclinical and early phase clinical assessment of novel radiosensitisers. British Journal of Cancer.
- Carlier, J., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. PubMed.
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- Lednicer, D., et al. (1981). 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3.
- Kumar, P., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-(4-methoxybenzyl)cyclohexanamine
Introduction
N-(4-methoxybenzyl)cyclohexanamine, with CAS Number 5442-64-8, is a secondary amine used in various research and development applications[1]. As with any laboratory chemical, the responsibility of a researcher extends beyond its application to its safe and environmentally conscious disposal. Improper disposal of amine compounds can pose significant risks to personnel and ecosystems[2]. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory awareness. The procedures outlined here are designed to ensure the safety of laboratory personnel, maintain compliance with environmental regulations, and build a culture of trust and responsibility in the laboratory.
Core Principles: Hazard Identification and Risk Assessment
Understanding the potential hazards of a chemical is the foundational step for its safe handling and disposal. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, its classification as a substituted secondary amine allows us to infer its likely hazard profile from similar compounds.
Inferred Hazards:
-
Corrosivity: Amine compounds are typically basic and can be corrosive, causing severe skin burns and eye damage upon contact[3][4][5].
-
Toxicity: Many amines are harmful if swallowed or in contact with skin[6]. Prolonged or repeated exposure may also pose health risks[7].
-
Environmental Hazard: Amines can be harmful or toxic to aquatic life, and their release into the environment must be strictly avoided[2][6].
The causality behind treating this compound as hazardous waste lies in this inferred risk profile. Without definitive data to the contrary, the precautionary principle dictates that it should be managed as a hazardous substance. The first and most critical step before handling this chemical is to obtain and thoroughly review the specific Safety Data Sheet (SDS) provided by the manufacturer.
Immediate Safety Precautions & Personal Protective Equipment (PPE)
Before beginning any work that will generate this compound waste, it is imperative to establish a safe working environment.
Operational Environment:
-
All handling of this compound, including the preparation of waste containers, should be conducted within a certified chemical fume hood to minimize inhalation exposure[8].
-
Ensure that an eyewash station and safety shower are readily accessible and unobstructed[9].
Personal Protective Equipment (PPE): The selection of PPE is your primary defense against chemical exposure. The following should be considered mandatory:
-
Eye Protection: Wear chemical safety goggles and a face shield for maximum protection against splashes[2][10].
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected for integrity before each use and disposed of as contaminated solid waste after handling the chemical[10].
-
Body Protection: A laboratory coat is essential. For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary[10].
Step-by-Step Disposal Protocol
The recommended disposal pathway for this compound is through a licensed professional waste disposal service, which will typically employ high-temperature incineration[8][11]. Under no circumstances should this chemical or its waste be poured down the drain or disposed of in regular trash [2][11].
Step 1: Waste Characterization and Segregation
Proper segregation is crucial to prevent dangerous chemical reactions within waste containers[2].
-
Classify: All waste containing this compound must be classified as hazardous chemical waste .
-
Segregate: Keep this waste stream separate from others. Critically, it must be stored away from:
-
Separate Forms: Keep solid waste (e.g., contaminated gloves, wipes, weigh boats) separate from liquid waste (e.g., solutions containing the amine)[8].
Step 2: Waste Collection and Containerization
-
Select Container: Use a dedicated, leak-proof waste container made of a chemically compatible material, such as high-density polyethylene (HDPE)[8]. The container must be in good condition, free of cracks or damage, and have a secure, tightly sealing lid[8].
-
Collect Waste: For liquid waste, pour carefully into the designated container, avoiding splashes. For solid waste, place it in a separate, clearly labeled container. The first rinse of any emptied container that held the pure chemical must also be collected as hazardous waste[8].
Step 3: Labeling
Accurate labeling is a regulatory requirement and essential for safety.
-
Label Clearly: Affix a "Hazardous Waste" label to the container immediately upon starting waste collection[8].
-
Identify Contents: Clearly write the full chemical name, "this compound Waste," and list all other components, including solvents and their approximate concentrations[8].
Step 4: Temporary Storage
-
Location: Store the sealed waste container in a designated satellite accumulation area[12]. This area should be cool, dry, and well-ventilated, away from direct sunlight and heat sources[2].
-
Incompatibles: Ensure the storage location physically separates the amine waste from incompatible materials like acids[2][6].
Step 5: Final Disposal
-
Arrange Collection: Once the container is full or has reached the storage time limit set by your institution (often not exceeding one year), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[8].
-
Documentation: Maintain records of waste disposal, including quantities, dates, and methods, as required by regulations[2].
Spill Management
In the event of a spill, immediate and correct action is critical.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Use a non-combustible absorbent material like sand, earth, or vermiculite to contain the spill. Do not use combustible materials like paper towels for large spills.
-
Collect: Carefully sweep or scoop the absorbent material into a suitable, labeled container for hazardous waste disposal[7][10].
-
Decontaminate: Clean the spill area as directed by your institution's safety protocols.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Data Summary
The following table summarizes key information relevant to the safe disposal of this compound.
| Parameter | Data | Source(s) |
| Chemical Name | This compound | [1] |
| CAS Number | 5442-64-8 | [1] |
| Molecular Formula | C₁₄H₂₁NO | [1] |
| Molecular Weight | 219.32 g/mol | [1] |
| Flash Point | 138.3°C | [1] |
| Inferred Hazard Class | Corrosive, Acutely Toxic (Oral/Dermal), Environmental Hazard | [3][6] |
| Primary Disposal Route | Collection by a licensed hazardous waste service for incineration | [8][11] |
| Prohibited Disposal | Sanitary sewer (drain) disposal, mixing with incompatible waste, normal trash | [2][11] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for safe waste handling.
References
-
Amine Disposal For Businesses. Collect and Recycle. [Link]
-
Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison BME Shared Labs. [Link]
-
N-(4-Methoxyphenyl)cyclohexanamine. Solubility of Things. [Link]
-
Safety Data Sheet (Cyclohexylamine/Methyoxypropylamine mixture). [Link]
-
Chemical Waste Management Guide. Auburn Research. [Link]
-
Safety Data Sheet (Epoxy Potting Compound/Adhesive with amine components). 3M. [Link]
-
Safety Data Sheet (Cyclohexanamine, 2-(phenylmethoxy)-, (1R,2R)-). Angene Chemical. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
